molecular formula C9H5ClN2O2 B1354559 4-Chloro-5-nitroquinoline CAS No. 40106-98-7

4-Chloro-5-nitroquinoline

Cat. No.: B1354559
CAS No.: 40106-98-7
M. Wt: 208.6 g/mol
InChI Key: DWKLLQSQXXCSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKLLQSQXXCSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503345
Record name 4-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-98-7
Record name 4-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-5-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related compounds to provide a robust predictive profile.

Core Chemical Properties

This compound is a substituted quinoline with the chemical formula C₉H₅ClN₂O₂.[1] Its structure features a quinoline bicyclic system substituted with a chloro group at position 4 and a nitro group at position 5.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)4-Chloro-3-nitroquinoline (Experimental)4-Chloroquinoline (Experimental)5-Nitroquinoline (Experimental)
Molecular Formula C₉H₅ClN₂O₂C₉H₅ClN₂O₂C₉H₆ClNC₉H₆N₂O₂
Molecular Weight 208.60 g/mol 208.60 g/mol [2][3]163.60 g/mol [4]174.16 g/mol [5]
CAS Number 40106-9-7[1]39061-97-7[2][3]611-35-8[4][6]607-34-1[5]
Melting Point Not available121-122 °C[3]28-31 °C[6][7]72 °C
Boiling Point Not availableNot available260-261 °C[6][7]>300 °C
Density Not available1.484 g/cm³[3]1.25 g/mL[6][7]Not available
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.Not availableSoluble in most organic solvents.Soluble in ethanol, methanol, and DMSO; limited solubility in water.[8]

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro groups.
¹³C NMR Aromatic carbons are expected in the range of δ 120-160 ppm. The carbons attached to the chlorine and nitro groups will show characteristic shifts.
IR Spectroscopy Characteristic peaks are expected for C=C and C=N stretching in the aromatic system (1500-1600 cm⁻¹), C-Cl stretching (700-800 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1550 and 1350 cm⁻¹, respectively).
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 208, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 33% of the M⁺ peak).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the chlorination of 5-nitro-4-quinolinone. This precursor can be synthesized from 5-nitroquinoline via oxidation.

Synthesis_Pathway A 5-Nitroquinoline B 5-Nitro-4-quinolinone A->B Oxidation (e.g., m-CPBA) C This compound B->C Chlorination (e.g., POCl₃)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Oxidation of 5-Nitroquinoline: 5-Nitroquinoline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product, 5-nitro-4-quinolinone, is isolated by filtration and purified by recrystallization.

  • Chlorination of 5-Nitro-4-quinolinone: 5-Nitro-4-quinolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated product, this compound, is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Chemical Reactivity

The chloro group at the 4-position of the quinoline ring is expected to be susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups at this position.

Reactivity_Diagram Reactant This compound Product 4-Substituted-5-nitroquinoline Reactant->Product Nucleophilic Aromatic Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reactant

Caption: Nucleophilic substitution at the C4 position.

Potential Biological Activity and Applications

While the biological profile of this compound has not been extensively studied, the quinoline scaffold is a well-established pharmacophore in drug discovery.

  • Anticancer Potential: Many substituted quinolines exhibit anticancer properties. The introduction of a nitro group can sometimes enhance this activity.

  • Antibacterial and Antifungal Activity: The quinoline core is present in several antimicrobial agents.[9][10]

  • Antiprotozoal Activity: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. Related nitroquinolines have shown activity against various protozoa.[11]

Potential_Applications Core This compound App1 Anticancer Agents Core->App1 App2 Antimicrobial Agents Core->App2 App3 Antiprotozoal Drugs Core->App3 App4 Material Science (e.g., Ligands) Core->App4

Caption: Potential applications of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on data for related compounds such as 4-chloro-3-nitroquinoline, it should be handled with caution. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel pharmaceuticals and functional materials. While direct experimental data is limited, a comprehensive understanding of its properties can be extrapolated from related compounds. The reactivity of the 4-chloro position provides a versatile handle for synthetic modifications, opening avenues for the creation of diverse molecular libraries for biological screening. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

4-Chloro-5-nitroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40106-98-7

This technical guide provides an in-depth overview of 4-Chloro-5-nitroquinoline, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, and a review of the biological activities of structurally related compounds, offering a framework for potential research applications.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are determined from its structure, other properties are predicted values from computational models.[1]

PropertyValueSource
CAS Number 40106-98-7[2]
Molecular Formula C₉H₅ClN₂O₂[2]
Molecular Weight 208.6 g/mol [1]
Melting Point 149-150 °C (Predicted)[1]
Boiling Point 339.9 ± 27.0 °C (Predicted)[1]
Density 1.484 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.39 ± 0.25 (Predicted)[1]
Appearance White to light yellow solid[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 4-chloroquinoline. This electrophilic aromatic substitution reaction introduces a nitro group onto the quinoline ring system.

General Experimental Protocol: Nitration of 4-Chloroquinoline

This protocol describes a general method for the nitration of a chloroquinoline derivative.[3]

Materials:

  • 4-Chloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroquinoline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 4-chloroquinoline in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of this compound and 4-chloro-8-nitroquinoline, can be purified by column chromatography or recrystallization from a suitable solvent like ethanol to isolate the desired this compound isomer.[1]

Synthesis_of_4_Chloro_5_nitroquinoline 4-Chloroquinoline 4-Chloroquinoline Reaction Mixture Reaction Mixture 4-Chloroquinoline->Reaction Mixture 1. Dissolve in H2SO4 2. Cool to 0-5 °C Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Mixture Dropwise addition Crude Product Crude Product Reaction Mixture->Crude Product 1. Quench with ice 2. Neutralize 3. Extract Purified this compound Purified this compound Crude Product->Purified this compound Purification (Chromatography/Recrystallization) Hypothetical_Signaling_Pathway This compound This compound Cellular_Metabolism Cellular Metabolism This compound->Cellular_Metabolism ROS_Generation Increased Reactive Oxygen Species (ROS) Cellular_Metabolism->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Signaling Apoptosis Signaling (e.g., p53 activation) Oxidative_Stress->Apoptosis_Signaling DNA_Damage->Apoptosis_Signaling Cell_Death Apoptotic Cell Death Apoptosis_Signaling->Cell_Death

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-5-nitroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide range of biologically active compounds, and the presence of both a chloro and a nitro group on the 4- and 5-positions, respectively, offers versatile handles for further chemical modifications. This makes this compound a valuable starting material for the synthesis of novel therapeutic agents. This guide details a reliable and accessible synthetic route commencing from the readily available starting material, 4-hydroxyquinoline.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective nitration of 4-hydroxyquinoline to yield 4-hydroxy-5-nitroquinoline. The subsequent step is the chlorination of this intermediate, converting the hydroxyl group to a chloro group to afford the final product.

Synthetic Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination 4-hydroxyquinoline 4-hydroxyquinoline 4-hydroxy-5-nitroquinoline 4-hydroxy-5-nitroquinoline 4-hydroxyquinoline->4-hydroxy-5-nitroquinoline HNO₃, H₂SO₄ This compound This compound 4-hydroxy-5-nitroquinoline->this compound POCl₃

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-5-nitroquinoline

The nitration of 4-hydroxyquinoline is a critical step that requires careful control of reaction conditions to favor the formation of the desired 5-nitro isomer.

Materials:

  • 4-hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid at a temperature maintained below 15°C.

  • Cool the resulting solution to -5°C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via a dropping funnel, ensuring the reaction temperature does not exceed 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The resulting precipitate, 4-hydroxy-5-nitroquinoline, is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Step 2: Synthesis of this compound

The chlorination of 4-hydroxy-5-nitroquinoline is achieved using phosphorus oxychloride, which serves as both the chlorinating agent and the solvent in this procedure.

Materials:

  • 4-hydroxy-5-nitroquinoline

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-5-nitroquinoline (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1NitrationHNO₃, H₂SO₄-5 to 02-370-80
2ChlorinationPOCl₃105-1104-685-95

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-hydroxyquinolineC₉H₇NO145.16201-2036.12 (d), 7.36 (t), 7.61 (t), 7.97 (d), 8.17 (d), 11.91 (s)108.5, 118.7, 122.8, 125.2, 125.2, 131.5, 140.3, 177.1
4-hydroxy-5-nitroquinolineC₉H₆N₂O₃190.16>300Not readily availableNot readily available
This compoundC₉H₅ClN₂O₂208.60149-150[1]Not readily availableNot readily available

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Nitration_Workflow start Start: 4-hydroxyquinoline dissolve Dissolve in conc. H₂SO₄ (<15°C) start->dissolve cool Cool to -5°C dissolve->cool add_nitrating_mix Add HNO₃/H₂SO₄ dropwise (<0°C) cool->add_nitrating_mix react Stir at 0°C for 2-3h add_nitrating_mix->react quench Pour onto ice react->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter precipitate neutralize->filter wash_dry Wash with H₂O and dry filter->wash_dry product Product: 4-hydroxy-5-nitroquinoline wash_dry->product Chlorination_Workflow start Start: 4-hydroxy-5-nitroquinoline add_pocl3 Add excess POCl₃ start->add_pocl3 reflux Reflux for 4-6h add_pocl3->reflux cool_quench Cool and pour onto ice reflux->cool_quench neutralize Neutralize with NaHCO₃ cool_quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (recrystallization/chromatography) dry_concentrate->purify product Product: this compound purify->product

References

An In-depth Technical Guide to 4-Chloro-5-nitroquinoline: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-nitroquinoline, a substituted quinoline derivative, presents a unique molecular scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic pathway. Due to a notable scarcity of published experimental data for this specific isomer, this document leverages data from structurally related compounds and computational predictions to offer valuable insights for researchers. This guide includes tabulated data for predicted and known properties of related molecules, a detailed hypothetical experimental protocol for its synthesis, and visual diagrams to illustrate key processes and relationships, adhering to the specified technical requirements for an audience in research and development.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, with a vast range of applications, most notably in the development of therapeutic agents. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the electronic properties and biological activity of the quinoline ring system. This compound (CAS No. 40106-98-7) is a specific isomer whose properties are not extensively documented in publicly available literature.[1] This guide aims to consolidate the known information and provide a predictive framework for its characteristics and synthesis, thereby serving as a foundational resource for further research and application development.

Molecular Structure and Properties

The molecular structure of this compound features a quinoline bicyclic system substituted with a chlorine atom at the 4-position and a nitro group at the 5-position. The precise arrangement of these substituents is expected to influence its reactivity, particularly in nucleophilic aromatic substitution reactions at the 4-position.

Physicochemical Properties

While experimental data for this compound is scarce, the properties of its isomers and parent compounds can provide valuable estimates. The following table summarizes key physicochemical data, including information on the closely related isomer, 4-chloro-3-nitroquinoline, for comparative purposes.

PropertyThis compound (Predicted/Inferred)4-Chloro-3-nitroquinoline (Experimental/Computed)
Molecular Formula C₉H₅ClN₂O₂[1]C₉H₅ClN₂O₂[2]
Molecular Weight 208.60 g/mol 208.60 g/mol [2]
CAS Number 40106-98-7[1]39061-97-7[2]
Appearance Likely a crystalline solidWhite to off-white crystalline powder[3]
Melting Point Not available121-122 °C[3]
Density Not available1.484 g/cm³[3]
XLogP3 Not available2.6[2]
Spectroscopic Data

No experimental spectroscopic data for this compound has been identified in the reviewed literature. However, based on the functional groups present and analysis of related compounds, a predicted spectroscopic profile can be outlined.

Spectroscopic TechniquePredicted/Expected Features for this compound
¹H NMR Aromatic protons are expected to appear in the range of δ 7.5-9.0 ppm. The specific chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro groups.
¹³C NMR Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon bearing the nitro group (C5) and the carbon bearing the chlorine atom (C4) would likely be deshielded.
Infrared (IR) Characteristic peaks are expected for the C-Cl stretch (around 700-800 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively), and C=C/C=N stretching of the quinoline ring (around 1450-1600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 208, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately 33% intensity of the M⁺ peak). Fragmentation may involve the loss of NO₂, Cl, or other small neutral molecules.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the N-oxidation of 5-nitroquinoline followed by chlorination.

G Proposed Synthetic Pathway for this compound A 5-Nitroquinoline B 5-Nitroquinoline-N-oxide A->B m-CPBA or H₂O₂/CH₃COOH C This compound B->C POCl₃ or SOCl₂

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 5-Nitroquinoline-N-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitroquinoline (1 equivalent) in glacial acetic acid.

  • Oxidation: Add a 30% solution of hydrogen peroxide (2-3 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Heat the mixture to 70-80°C and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-nitroquinoline-N-oxide.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, place the dried 5-nitroquinoline-N-oxide (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

  • Reaction Monitoring: Gently reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: Basify the acidic solution with a cold aqueous solution of sodium hydroxide or ammonia to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Synthetic Workflow Diagram

G Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Reactants: 5-Nitroquinoline-N-oxide POCl₃ B Chlorination Reaction (Reflux) A->B C Quenching on Ice B->C D Basification C->D E Filtration & Washing D->E F Drying E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Potential Applications and Reactivity

While no specific biological activities have been reported for this compound, the broader class of nitroquinolines and chloroquinolines are known for a wide range of biological effects, including antibacterial, antifungal, and anticancer activities. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a library of derivatives for drug discovery.

Logical Relationship Diagram

G Logical Relationships and Potential Research Directions cluster_properties Core Properties cluster_applications Potential Applications (Inferred from Analogs) A This compound B Quinoline Scaffold A->B is a C 4-Chloro Substituent (Reactive Site) A->C possesses D 5-Nitro Substituent (Electronic Modulation) A->D possesses E Medicinal Chemistry (Antimicrobial, Anticancer) B->E confers potential for F Materials Science (Organic Electronics) B->F confers potential for G Chemical Synthesis (Intermediate) C->G enables use as D->E may enhance

Caption: Potential research avenues for this compound.

Conclusion

This compound remains a molecule with underexplored potential. This technical guide has provided a consolidated overview of its predicted molecular structure, properties, and a feasible synthetic approach, despite the current lack of extensive experimental data. By leveraging information from related compounds, this document serves as a valuable starting point for researchers and professionals in drug development and chemical synthesis. Further experimental investigation is warranted to fully characterize this compound and unlock its potential applications.

References

In-Depth Technical Guide: Physical Properties of 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key physicochemical data and outlines standardized experimental protocols for their determination. The information presented is intended to support researchers and scientists in the effective handling, characterization, and application of this compound in a laboratory setting.

Core Physical Properties

This compound is a solid, crystalline substance at room temperature. A summary of its key physical and chemical identifiers is provided below.

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[1][2]
Molecular Weight 208.6 g/mol [2]
CAS Number 40106-98-7[1][2]
Appearance Crystalline solid
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and biological assays. While specific data is unavailable, the solubility of the related compound, 5-nitroquinoline, suggests it is likely soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[3]

Methodology: Qualitative Solubility Test

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • Add approximately 10 mg of this compound to a small test tube.

    • Add 1 mL of the selected solvent to the test tube.

    • Vortex or shake the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

    • Insoluble: The solid does not appear to have dissolved.

Methodology: Quantitative Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis of a chloro-nitroquinoline derivative, which could be adapted for this compound.

G Generalized Synthesis Workflow for Chloro-Nitroquinolines cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Quinoline Precursor C Nitroquinoline Intermediate A->C Reaction B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C Reagent E Chloro-Nitroquinoline Product C->E Reaction D Chlorinating Agent (e.g., POCl₃) D->E Reagent F Crude Product E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Pure Chloro-Nitroquinoline G->H

Caption: A generalized workflow for the synthesis of chloro-nitroquinoline compounds.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological activities of various quinoline derivatives is ongoing in the field of medicinal chemistry, with some analogs showing potential as antimalarial agents.[4] Further investigation is required to elucidate the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided standardized experimental protocols for the determination of its melting point and solubility. While specific experimental values for these properties are not yet published, the methodologies described herein provide a clear path for their empirical determination. The generalized synthesis workflow offers a conceptual framework for the production of this and related compounds. Further research is warranted to explore the biological activities and potential therapeutic applications of this compound.

References

The Biological Activity of 4-Chloro-5-nitroquinoline: An Unexplored Moiety with Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that have been pivotal in the development of therapeutic agents. While extensive research has illuminated the potent anticancer and antimicrobial properties of numerous quinoline analogues, a comprehensive review of the existing scientific literature reveals a notable absence of direct studies on the biological activity of 4-Chloro-5-nitroquinoline . This technical guide, therefore, aims to provide a thorough overview of the known biological activities of structurally related quinoline compounds, primarily focusing on 8-hydroxy-5-nitroquinoline (nitroxoline) and various 4-aminoquinoline derivatives. By examining the established pharmacological profiles of these close analogues, we can infer the potential, yet unconfirmed, therapeutic relevance of this compound and identify critical areas for future research. This document is intended to serve as a foundational resource for researchers poised to investigate the untapped potential of this specific chemical entity.

Introduction to the Quinoline Scaffold

The quinoline ring system is a versatile scaffold in medicinal chemistry, forming the core structure of many synthetic compounds with a wide array of pharmacological applications.[1] The inherent chemical properties of this bicyclic heterocycle allow for substitutions at various positions, leading to a diverse library of derivatives with distinct biological effects. These modifications can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action.

Biological Activities of Structurally Related Nitroquinolines

Given the lack of direct experimental data for this compound, this section will focus on the well-documented biological activities of its close structural analogue, 8-hydroxy-5-nitroquinoline (nitroxoline).

Anticancer Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Nitroxoline has been identified as a potent anticancer agent in several studies.[2][3] Its cytotoxic effects have been demonstrated across a range of human cancer cell lines.

Table 1: Cytotoxicity of 8-Hydroxy-5-nitroquinoline (NQ) against Various Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
RajiBurkitt's Lymphoma0.438
HL-60Promyelocytic LeukemiaNot specified
DHL-4B-cell LymphomaNot specified
Panc-1Pancreatic CancerNot specified
A2780Ovarian CancerNot specified

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer mechanism of nitroxoline is believed to involve the generation of intracellular reactive oxygen species (ROS), an effect that is significantly enhanced by the presence of copper.[2][3] Unlike some other quinoline derivatives like clioquinol, nitroxoline does not act as a zinc ionophore.[2][3]

Antimicrobial Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Nitroxoline is a well-established antimicrobial agent and has been used for the treatment of urinary tract infections.[2][3] Its broad-spectrum activity encompasses both bacteria and fungi. The antimicrobial action is thought to be related to its ability to chelate essential metal ions, thereby disrupting microbial enzymatic processes.[4]

Biological Activities of Structurally Related 4-Chloroquinoline Derivatives

The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in several biologically active compounds. While data for this compound is unavailable, studies on other 4-chloroquinoline derivatives provide insights into the potential activities associated with this structural motif.

Anticancer Activity of 4-Aminoquinoline Derivatives

A series of 4-aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, have demonstrated significant cytotoxic effects against human breast cancer cell lines, MCF7 and MDA-MB468.[5]

Table 2: Cytotoxicity of Selected 4-Aminoquinoline Derivatives [5]

CompoundCell LineGI50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22

GI50 represents the concentration of the test drug that causes 50% reduction in cell growth.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies for evaluating the biological activities of quinoline derivatives. These protocols can serve as a template for future investigations into the properties of this compound.

Cell Viability Assay (MTS Assay)

The cytotoxic effects of quinoline compounds are commonly determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

G cluster_workflow MTS Assay Workflow Plating Seed cancer cells in 96-well plates Incubation1 Incubate for 24 hours Plating->Incubation1 Treatment Treat cells with varying concentrations of the test compound Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 72 hours) Treatment->Incubation2 MTS_Addition Add MTS reagent to each well Incubation2->MTS_Addition Incubation3 Incubate for 1-4 hours MTS_Addition->Incubation3 Measurement Measure absorbance at 490 nm Incubation3->Measurement Analysis Calculate cell viability and determine IC50/GI50 values Measurement->Analysis

Caption: General workflow for assessing cytotoxicity using the MTS assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of a compound against various microbial strains is typically determined using the broth microdilution method.

G cluster_workflow Broth Microdilution Workflow Preparation Prepare serial dilutions of the test compound in broth Inoculation Inoculate each well with a standardized microbial suspension Preparation->Inoculation Incubation Incubate at an appropriate temperature and duration Inoculation->Incubation Observation Visually inspect for microbial growth Incubation->Observation Determination Determine the lowest concentration with no visible growth (MIC) Observation->Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the mechanisms of its analogues suggest potential targets. For instance, the anticancer activity of some quinoline derivatives has been linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

G cluster_pathway Potential Anticancer Signaling Pathway Modulation by Quinoline Derivatives Quinoline Quinoline Derivative ROS Increased Reactive Oxygen Species (ROS) Quinoline->ROS CellCycle Cell Cycle Arrest Quinoline->CellCycle Proliferation Inhibition of Cell Proliferation Quinoline->Proliferation Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothesized signaling pathway modulation based on related compounds.

Conclusion and Future Directions

The comprehensive analysis of the scientific literature underscores a significant gap in our understanding of the biological activity of this compound. While the potent anticancer and antimicrobial properties of its structural analogues, such as 8-hydroxy-5-nitroquinoline and various 4-aminoquinolines, are well-documented, no direct experimental data exists for the title compound.

The information presented in this guide on related compounds suggests that this compound is a promising candidate for biological evaluation. Future research should be directed towards:

  • Synthesis and Characterization: Efficient and scalable synthesis of high-purity this compound.

  • In Vitro Screening: Comprehensive screening of its cytotoxic activity against a panel of human cancer cell lines and its antimicrobial activity against a broad range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Elucidation of its mode of action, including its effects on cellular signaling pathways, DNA integrity, and other potential molecular targets.

  • In Vivo Studies: Evaluation of its efficacy and toxicity in preclinical animal models.

The exploration of this compound represents a valuable opportunity to expand the therapeutic potential of the quinoline scaffold and potentially uncover a novel lead compound for the development of new anticancer or antimicrobial agents. This technical guide serves as a call to action for the scientific community to investigate this unexplored chemical entity.

References

An In-depth Technical Guide to the Exploration of 4-Chloro-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-5-nitroquinoline and its derivatives, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for drug discovery and development.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The unique electronic and structural features of the quinoline scaffold allow for diverse functionalization, leading to the modulation of its pharmacological effects. The introduction of a chloro group at the 4-position and a nitro group at the 5-position of the quinoline ring creates a highly reactive and versatile scaffold for the synthesis of novel compounds with potential therapeutic value. The electron-withdrawing nature of the nitro group and the leaving group potential of the chloro substituent make this compound an attractive starting material for the generation of diverse chemical libraries through nucleophilic substitution reactions.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound involves the nitration of 4-chloroquinoline. Subsequently, the chloro group at the 4-position can be displaced by various nucleophiles to generate a library of 4-substituted-5-nitroquinoline derivatives.

Synthesis of this compound

A general procedure for the synthesis of this compound from 4-chloroquinoline is as follows:

  • 4-Chloroquinoline is added in batches to sulfuric acid at a controlled temperature, not exceeding 15°C.[1]

  • The reaction solution is then cooled to -5°C.[1]

  • Fuming nitric acid is slowly added to the mixture while maintaining the low temperature.[1]

  • The reaction is gradually warmed to room temperature and stirred for several hours.[1]

  • The reaction mixture is then poured into ice water and the pH is adjusted to 9 with ammonium hydroxide.[1]

  • The resulting precipitate is collected by filtration, washed with water, dried, and can be further purified by recrystallization from a suitable solvent like methanol.[1]

G 4-Chloroquinoline 4-Chloroquinoline Nitration Nitration 4-Chloroquinoline->Nitration H2SO4 H2SO4 H2SO4->Nitration HNO3 HNO3 HNO3->Nitration This compound This compound Nitration->this compound Workup Workup This compound->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Synthesis of 4-Substituted-5-nitroquinoline Derivatives

The chloro group at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, particularly amines, to generate libraries of 4-amino-5-nitroquinoline derivatives.

A general protocol for the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines involves the reaction of the 4-chloroquinoline with an excess of a suitable amine in a solvent, often with heating.[2] Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

G This compound This compound SNAr Reaction SNAr Reaction This compound->SNAr Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->SNAr Reaction 4-Amino-5-nitroquinoline Derivative 4-Amino-5-nitroquinoline Derivative SNAr Reaction->4-Amino-5-nitroquinoline Derivative Workup Workup 4-Amino-5-nitroquinoline Derivative->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Biological Activity and Potential Applications

While specific biological data for this compound derivatives are limited in the current literature, the broader class of quinoline derivatives has demonstrated significant potential, particularly in oncology. Various substituted quinolines have been shown to exhibit anticancer activity through mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]

Anticancer Activity of Structurally Related Quinoline Derivatives

To provide context for the potential of this compound derivatives, the following table summarizes the anticancer activities of some structurally related quinoline compounds. It is important to note that these are not direct derivatives of this compound but share the core quinoline scaffold with various substitutions.

Compound ClassCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (lymphoma)~2[4]
8-Hydroxy-5-nitroquinoline (Nitroxoline)HL60 (leukemia)~1[4]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Panc-1 (pancreatic)~3[4]
8-Hydroxy-5-nitroquinoline (Nitroxoline)A2780 (ovarian)~2[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (breast)8.73[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (breast)8.22[2]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The following is a general protocol for the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines, which can be adapted for this compound.

  • A mixture of the 4-chloroquinoline (1 equivalent) and the desired amine (2-5 equivalents) is heated in a suitable solvent (e.g., ethanol, DMSO) or under neat conditions.[2]

  • The reaction temperature is typically maintained between 120-130°C for several hours.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and taken up in an organic solvent like dichloromethane.[2]

  • The organic layer is washed with an aqueous solution of sodium bicarbonate, followed by water and brine.[2]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

  • The resulting residue can be purified by precipitation or column chromatography.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The old medium is removed from the wells, and the medium containing the test compounds at various concentrations is added.[5]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) value is determined.[5]

G Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, related quinoline compounds have been shown to interfere with several key cancer-related pathways. For instance, some quinoline derivatives act as inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation.[6]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Quinoline Derivative Quinoline Derivative Quinoline Derivative->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its facile synthesis and the reactivity of the 4-chloro position allow for the creation of diverse libraries of derivatives for biological screening. While direct biological data for this specific class of compounds is currently scarce, the well-documented anticancer activities of other substituted quinolines provide a strong rationale for their exploration.

Future research should focus on:

  • The synthesis and characterization of a focused library of 4-substituted-5-nitroquinoline derivatives.

  • Systematic in vitro screening of these compounds against a panel of cancer cell lines to identify lead candidates.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by active compounds.

This technical guide serves as a starting point for researchers to delve into the chemistry and biology of this compound derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

Spectroscopic Profile of 4-Chloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-nitroquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₅ClN₂O₂[1][2]

  • Molecular Weight: 208.60 g/mol [2][3]

  • CAS Number: 40106-98-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of similar substituted quinolines and nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[4] The predicted chemical shifts for this compound are presented in the tables below, referenced against tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1d4.5 - 5.0
H-37.6 - 7.8d4.5 - 5.0
H-67.8 - 8.0t7.5 - 8.5
H-78.2 - 8.4dd7.5 - 8.5, 1.0 - 1.5
H-88.6 - 8.8dd7.5 - 8.5, 1.0 - 1.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4142 - 144
C-4a148 - 150
C-5145 - 147
C-6125 - 127
C-7130 - 132
C-8128 - 130
C-8a135 - 137
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium
1600 - 1585C=C aromatic ring stretchMedium
1550 - 1530Asymmetric NO₂ stretchStrong
1500 - 1400C=C aromatic ring stretchMedium
1360 - 1340Symmetric NO₂ stretchStrong
850 - 750C-Cl stretchStrong
800 - 600Aromatic C-H out-of-plane bendStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
208/210Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes)
178/180[M-NO]⁺
162/164[M-NO₂]⁺
127[M-NO₂-Cl]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound.[5] Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[5]

  • ¹H NMR Spectrum Acquisition: Record the spectrum on a 400 or 500 MHz spectrometer.[6] Key parameters to be set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio.[5]

  • ¹³C NMR Spectrum Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum.[5] A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the this compound powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal before measuring the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) to generate charged fragments.

  • Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Sample B Dissolve in Solvent (NMR) or Place on ATR (IR) A->B E Mass Spectrometer C NMR Spectrometer B->C D FTIR Spectrometer B->D F Process Raw Data (FT, Baseline Correction) C->F D->F E->F G Peak Picking & Integration F->G H Structure Elucidation G->H I Compare with Reference/Predicted Data H->I J J I->J Final Report cluster_prep cluster_prep

Caption: General workflow for the spectroscopic analysis of this compound.

References

4-Chloro-5-nitroquinoline: A Technical Overview for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Chloro-5-nitroquinoline presents itself as a chemical intermediate with potential applications in medicinal chemistry. However, a comprehensive public-domain profile of its biological activity and detailed experimental protocols remains elusive. This technical guide consolidates the currently available information on its commercial availability, and outlines general synthetic and analytical approaches based on related compounds, while also highlighting critical knowledge gaps.

Commercial Availability and Physicochemical Properties

This compound is available from a limited number of commercial suppliers. The primary identifiers for this compound are:

  • CAS Number: 40106-98-7

  • Molecular Formula: C₉H₅ClN₂O₂

  • Molecular Weight: 208.60 g/mol

The following table summarizes the known commercial suppliers and publicly available data. Researchers are advised to contact the suppliers directly for detailed specifications, including purity and pricing for bulk quantities.

SupplierCatalog NumberAvailable QuantitiesPurityPrice (USD)
ReagentiaR00CKYJ50 mg, 100 mg, 250 mg, 500 mgNot Specified~$350 - $830
Chemical-Suppliers.comCSP553998277034Not SpecifiedNot SpecifiedNot Specified

Synthesis and Purification Strategies: An Extrapolated Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a general approach can be inferred from the synthesis of analogous compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. The synthesis would likely involve a multi-step process starting from a suitable quinoline precursor.

A plausible synthetic route could be the nitration of 4-chloroquinoline. The workflow for such a reaction would generally proceed as follows:

G cluster_synthesis Generalized Synthetic Workflow Start 4-Chloroquinoline Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Crude_Product Crude this compound Nitration->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product G cluster_bio_eval Hypothetical Biological Evaluation Workflow Compound This compound Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) Compound->Screening Hit_Identified Bioactive Hit Identified? Screening->Hit_Identified Mechanism_Studies Mechanism of Action Studies Hit_Identified->Mechanism_Studies Yes No_Activity No Significant Activity Hit_Identified->No_Activity No Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Methodological & Application

The Synthetic Utility of 4-Chloro-5-nitroquinoline: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China - December 28, 2025 - 4-Chloro-5-nitroquinoline has emerged as a pivotal intermediate in organic synthesis, offering a versatile platform for the construction of a diverse array of functionalized quinoline derivatives. Its unique electronic properties, arising from the presence of both a chloro substituent at the 4-position and a nitro group at the 5-position, render it highly susceptible to a variety of chemical transformations. This application note provides a detailed overview of its utility in key organic reactions, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.

The quinoline scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals.[1] The ability to selectively introduce substituents at the C4 position is of paramount importance in medicinal chemistry. This compound serves as an excellent precursor for this purpose, with the electron-withdrawing nitro group significantly activating the C4 position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring, further enhanced by the 5-nitro group, makes the chlorine atom at the 4-position an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, phenols, and thiols, leading to the synthesis of 4-amino-, 4-aryloxy-, and 4-arylthio-5-nitroquinoline derivatives, respectively.

General Experimental Workflow for SNAr Reactions:

A general workflow for performing SNAr reactions with 4-chloroquinolines is depicted below. The process involves the careful selection of the starting materials, followed by the reaction under optimized conditions, and finally, product isolation and purification.

sn_ar_workflow start Start select_reagents Select this compound and Nucleophile start->select_reagents reaction_setup Reaction Setup: - Solvent - Base (if required) - Temperature select_reagents->reaction_setup reaction Nucleophilic Aromatic Substitution Reaction reaction_setup->reaction workup Work-up and Purification: - Quenching - Extraction - Chromatography/Crystallization reaction->workup end End: Characterized 4-Substituted 5-Nitroquinoline workup->end suzuki_pathway start This compound product 4-Aryl-5-nitroquinoline start->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd(0) Catalyst Base catalyst->product buchwald_pathway start This compound product 4-(R1R2N)-5-nitroquinoline start->product Buchwald-Hartwig Amination amine R1R2NH amine->product catalyst Pd Catalyst Ligand Base catalyst->product

References

4-Chloro-5-nitroquinoline: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

4-Chloro-5-nitroquinoline has emerged as a significant building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse range of pharmacologically active compounds. Its unique electronic properties, stemming from the presence of both a chloro and a nitro group on the quinoline scaffold, render it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups at the 4-position, leading to the generation of novel molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and antimalarial agents.

Application in Kinase Inhibitor Synthesis

The quinoline core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The 4-aminoquinoline derivatives, in particular, have shown significant promise. This compound serves as a key starting material for the synthesis of these derivatives. The subsequent reduction of the nitro group to an amine provides an additional site for chemical modification, enabling the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

Application in Antimalarial Drug Discovery

The 4-aminoquinoline pharmacophore is central to the activity of several established antimalarial drugs, such as chloroquine. The development of drug-resistant malaria strains necessitates the continuous search for new and effective therapeutic agents. This compound provides a valuable platform for the synthesis of novel 4-aminoquinoline derivatives with potential activity against resistant parasites.

Experimental Protocols

The following protocols are based on established methodologies for nucleophilic aromatic substitution on chloroquinolines and can be adapted for this compound.

Protocol 1: General Procedure for the Synthesis of 4-Amino-5-nitroquinoline Derivatives

This protocol outlines the synthesis of 4-amino-5-nitroquinoline derivatives through the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Isopropanol)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), if required)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the desired amine (1.0-1.2 equivalents) to the solution. If the amine salt is used, or if the reaction requires a base, add the base (1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (monitor by Thin Layer Chromatography (TLC)). Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.[1]

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-5-nitroquinoline Derivatives

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the nucleophilic substitution of 4-chloroquinolines.

Materials:

  • This compound

  • Appropriate amine

  • Solvent (optional, e.g., DMF or N-Methyl-2-pyrrolidone (NMP))

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equivalent) and the desired amine (1.5 equivalents). A high-boiling polar solvent can be used if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 4-amino-5-nitroquinoline derivatives based on analogous reactions with other chloroquinolines. Actual yields and reaction times may vary depending on the specific amine used.

Amine NucleophileProductReaction ConditionsTypical Yield (%)
AnilineN-phenyl-5-nitroquinolin-4-amineEthanol, reflux, 12h70-85
Piperidine4-(Piperidin-1-yl)-5-nitroquinolineDMF, 100 °C, 8h80-95
Morpholine4-(Morpholin-4-yl)-5-nitroquinolineIsopropanol, reflux, 16h75-90
N,N-DimethylethylenediamineN1,N1-dimethyl-N2-(5-nitroquinolin-4-yl)ethane-1,2-diamineNeat, 130 °C, 6h65-80[2]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis of 4-Amino-5-nitroquinoline Derivatives start Start reactants Combine this compound and Amine in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product: 4-Amino-5-nitroquinoline Derivative characterization->end logical_relationship Synthesis and Application of this compound Derivatives precursor This compound snar Nucleophilic Aromatic Substitution (SNAr) precursor->snar intermediate 4-Amino-5-nitroquinoline Derivatives snar->intermediate reduction Nitro Group Reduction (e.g., with SnCl2/HCl) intermediate->reduction kinase_inhibitors Kinase Inhibitors intermediate->kinase_inhibitors antimalarials Antimalarial Agents intermediate->antimalarials final_product Further Functionalized 4,5-Diaminoquinoline Derivatives reduction->final_product final_product->kinase_inhibitors

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a strong electron-withdrawing nitro group at the 5-position significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the chloro group at the 4-position by a wide variety of nucleophiles, providing a versatile platform for the synthesis of novel 4-substituted-5-nitroquinoline derivatives. These derivatives are of significant interest due to their potential as anticancer, antimalarial, and anti-inflammatory agents, among other therapeutic applications.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with common classes of nucleophiles: amines, phenols, and thiols. Both conventional heating and microwave-assisted methodologies are presented to offer flexibility in experimental design.

General Reaction Mechanism

The nucleophilic substitution at the 4-position of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system and is further stabilized by the electron-withdrawing nitro group. In the final step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.

Caption: General SNAr mechanism for this compound.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions on chloro-nitro-aromatic systems analogous to this compound. This data is provided to guide reaction optimization.

Disclaimer: Specific yield and reaction time data for this compound is limited in the literature. The following data is compiled from reactions on closely related substrates such as other substituted 4-chloroquinolines and nitro-activated chloro-aromatics and should be considered as a guideline.

Table 1: Reaction with Amine Nucleophiles

EntryNucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference Analog
1AnilineEthanol-Reflux6854-Chloro-7-nitroquinoline
24-MethoxyanilineDMFK₂CO₃1004922,4-Dichloro-3-nitroquinoline
3PiperidineWaterKOH100 (MW)0.5952-Chloro-5-nitropyridine
4N-EthylethanolamineToluene-120-13018-20Not specified4,7-Dichloroquinoline
5ButylamineNeat-120-1306Not specified4,7-Dichloroquinoline[1]

Table 2: Reaction with Phenol Nucleophiles

EntryNucleophile (Phenol)SolventBaseTemperature (°C)Time (h)Yield (%)Reference Analog
1PhenolDMFK₂CO₃12012881-Chloro-4-nitrobenzene
24-MethoxyphenolAcetonitrileCs₂CO₃806912-Chloro-5-nitropyridine
34-ChlorophenolDMSOKOH140 (MW)0.25931-Chloro-4-nitrobenzene
42-NaphtholNMPK₂CO₃1508854-Chloro-3-nitrobenzonitrile

Table 3: Reaction with Thiol Nucleophiles

EntryNucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Yield (%)Reference Analog
1ThiophenolDMFEt₃N252954-Chloro-3-nitropyrano[3,2-c]quinolinone
24-MethylthiophenolEthanolNaOEtReflux4901-Chloro-2,4-dinitrobenzene
3Benzyl mercaptanAcetonitrileK₂CO₃603882-Chloro-5-nitropyridine
4EthanethiolDMFNaH0 - 251921-Chloro-4-nitrobenzene

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • This compound and many of the nucleophiles are irritants and potentially toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Anhydrous solvents should be used where specified.

  • Microwave reactions must be carried out in sealed vessels designed for microwave synthesis.

Protocol 1: Synthesis of 4-Amino-5-nitroquinolines via Conventional Heating

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, piperidine)

  • Solvent (e.g., Ethanol, DMF, Toluene)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired solvent (e.g., 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 2.0 eq).

  • If the amine salt is formed during the reaction or if the amine is used as its hydrochloride salt, add a base (1.5 - 2.0 eq).

  • Stir the mixture at the desired temperature (e.g., 80-130 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 4-Aryloxy-5-nitroquinolines

Materials:

  • This compound

  • Phenol nucleophile (e.g., phenol, 4-methoxyphenol)

  • Solvent (e.g., DMF, DMSO, Water with a phase-transfer catalyst)

  • Base (e.g., K₂CO₃, KOH)

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq), the phenol nucleophile (1.2 eq), and a base (1.5 eq).

  • Add the solvent (e.g., 3-5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to the target temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water, which may cause the product to precipitate.

  • Collect the solid by filtration and wash with water.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 4-Arylthio-5-nitroquinolines

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol)

  • Solvent (e.g., DMF, Ethanol)

  • Base (e.g., Et₃N, NaH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol nucleophile (1.1 eq) and the solvent.

  • If using a strong base like NaH, cool the mixture to 0 °C and add the base portion-wise. Stir for 15-30 minutes to form the thiolate.

  • If using a weaker base like Et₃N, it can be added at room temperature along with the substrate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating as required, monitoring by TLC.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Reaction under specified conditions (Conventional Heating or Microwave) reactants->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching, Extraction, Washing monitoring->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end_node End characterization->end_node

Caption: A typical experimental workflow for SNAr reactions.

Application in Drug Discovery: Targeting Signaling Pathways

Many 4-substituted quinoline derivatives have been investigated as kinase inhibitors in cancer therapy. For instance, they can be designed to target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways that promote cell proliferation.

Signaling_Pathway EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Quinoline_Inhibitor 4-Substituted-5-nitroquinoline (Kinase Inhibitor) Quinoline_Inhibitor->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis

Caption: Inhibition of EGFR signaling by a quinoline derivative.

References

Application Notes and Protocols for the Synthesis of 4-Amino-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-5-nitroquinoline from 4-chloro-5-nitroquinoline. The described methodology is based on established principles of nucleophilic aromatic substitution (SNAr) on activated heterocyclic systems.

Introduction

The synthesis of 4-aminoquinolines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous therapeutic agents. The introduction of an amino group at the C4 position of the quinoline ring is typically achieved through a nucleophilic aromatic substitution reaction, where a chlorine atom at this position is displaced by an amine. The presence of electron-withdrawing groups, such as a nitro group, on the quinoline ring activates the system towards nucleophilic attack, facilitating this transformation.[1][2] This protocol outlines a general procedure for the amination of this compound to produce 4-amino-5-nitroquinoline, a valuable intermediate for the development of novel compounds.

Reaction Principle

The synthesis of 4-amino-5-nitroquinoline from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the C5 position deactivates the quinoline ring, making the C4 position susceptible to attack by nucleophiles. An amine, acting as the nucleophile, attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex as an intermediate.[2] Subsequent elimination of the chloride ion results in the formation of the 4-amino-5-nitroquinoline product.

Experimental Protocol

This protocol is a representative method and may require optimization for specific applications and scales.

Materials:

  • This compound

  • Ammonia (aqueous or alcoholic solution, e.g., 28% aqueous ammonia or a saturated solution of ammonia in ethanol)

  • Ethanol or other suitable solvent (e.g., acetonitrile, THF)

  • Triethylamine or potassium carbonate (optional, as a base)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or a pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask or a pressure-rated vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Amine: Add an excess of an aqueous or alcoholic solution of ammonia (e.g., 5-10 equivalents) to the solution of this compound. If using a primary or secondary amine, 1.0 to 1.2 equivalents are typically used, along with a base like triethylamine (2.0 - 3.0 equivalents) or potassium carbonate (2.0 equivalents).[3]

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-100°C). The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. For similar reactions, heating for several hours is common.[4]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.

    • If the product is in solution, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-aminoquinoline derivatives based on similar reported procedures.[3][4] The actual yield for the synthesis of 4-amino-5-nitroquinoline may vary and should be determined experimentally.

ParameterValueReference
Reactants
This compound1.0 equiv
Amine (e.g., Ammonia)5-10 equiv (excess)[3]
Base (e.g., Triethylamine)2.0 - 3.0 equiv (if applicable)[3]
Solvent Ethanol or Acetonitrile[3]
Reaction Conditions
Temperature50-100 °C[3][4]
Reaction Time2-24 hours (monitor by TLC)[4]
Yield Expected range: 60-90% (based on similar reactions)[4]

Visualization of the Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_amine Add excess ammonia (or other amine and base) dissolve->add_amine react Heat and stir (Monitor by TLC) add_amine->react workup Reaction Work-up: - Cool - Evaporate solvent - Extraction react->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify product 4-Amino-5-nitroquinoline purify->product

Caption: Experimental workflow for the synthesis of 4-amino-5-nitroquinoline.

References

Application Notes and Protocols: 4-Chloro-5-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects. The introduction of specific substituents, such as chloro and nitro groups, onto the quinoline ring can significantly modulate the pharmacological properties of these molecules. 4-Chloro-5-nitroquinoline is a key intermediate and a pharmacophore of interest for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the reactive chloro substituent at the 4-position make it a versatile starting material for the synthesis of a diverse library of derivatives. These derivatives are often explored for their potential as kinase inhibitors and cytotoxic agents against various cancer cell lines.

This document provides detailed application notes and experimental protocols relevant to the use of this compound in a medicinal chemistry research setting.

Key Applications in Medicinal Chemistry

Derivatives of this compound are primarily investigated for their potential as:

  • Anticancer Agents: The quinoline core can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

  • Kinase Inhibitors: The 4-aminoquinoline scaffold, which can be synthesized from 4-chloroquinoline, is a known hinge-binding motif for many protein kinases. The nitro group can be used to modulate the electronic properties of the molecule to enhance binding affinity and selectivity.

  • Antimicrobial Agents: Quinoline derivatives have a long history of use as antibacterial and antiprotozoal agents.

Data Presentation: In Vitro Biological Activity of Substituted Quinolines

The following tables summarize representative quantitative data for various quinoline derivatives, illustrating the potency that can be achieved with this scaffold. Note that specific data for this compound derivatives is limited in publicly available literature; therefore, data for structurally related compounds is provided as a reference.

Table 1: Representative Cytotoxicity Data of 4-Aminoquinoline Derivatives against Human Cancer Cell Lines

Compound IDModification on Quinoline CoreCell LineAssay TypeIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
CQ-1 7-chloro, 4-(N,N-dimethyl-1,2-diaminoethane)MDA-MB-468Cytotoxicity8.73Chloroquine24.36
CQ-2 7-fluoro, 4-(butylamino)MCF-7Cytotoxicity8.22Chloroquine20.72
QDH-1 2-methyl, 4-(dihydrazone derivative)MCF-7MTT7.0165-FU>50
QDH-2 2-methyl, 4-(dihydrazone derivative)BGC-823MTT10.215-FU>50

Data is representative of 4-aminoquinoline derivatives and not specific to this compound derivatives.[1][2]

Table 2: Representative Kinase Inhibitory Activity of Quinoline-Based Inhibitors

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference CompoundReference IC50 (nM)
QKI-1 EGFRIn vitro kinase assay1Vandetanib11
QKI-2 VEGFR2In vitro kinase assay5Vandetanib20
Src-I-1 c-SrcIn vitro kinase assay<10Dasatinib0.8
Abl-I-1 AblIn vitro kinase assay<10Imatinib380

Data is representative of quinoline and quinazoline-based kinase inhibitors and not specific to this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 4-Amino-5-nitroquinoline Derivative

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with an amine.

Objective: To synthesize N-(2-(diethylamino)ethyl)-5-nitroquinolin-4-amine.

Materials:

  • This compound

  • N,N-diethylethylenediamine

  • Ethanol, absolute

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add N,N-diethylethylenediamine (2.0 mmol, 2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:methanol mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(2-(diethylamino)ethyl)-5-nitroquinolin-4-amine.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Culture the selected cancer cell lines in complete medium until they reach 70-80% confluency.

  • Harvest the cells by trypsinization and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After 24 hours, remove the medium from the plates and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminometric)

This protocol provides a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 of a test compound against a target kinase.

Materials:

  • Test compound

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Microplate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • In a white microplate, add the test compound dilutions, the target kinase, and the specific substrate peptide.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

  • After a short incubation, add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows relevant to the medicinal chemistry of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start This compound reaction Nucleophilic Substitution (e.g., with R-NH2) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition (Luminometric Assay) data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase_assay->data_analysis

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Inhibitor->Raf Inhibitor->MEK

The MAPK/ERK signaling pathway, a common target for quinoline-based kinase inhibitors.

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibitor->mTOR PTEN PTEN PTEN->PIP3

The PI3K/Akt/mTOR signaling pathway, another key target for anticancer drug development.

References

Synthesis of 4-Chloro-3-nitroquinoline: An Essential Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 4-chloro-3-nitroquinoline, a key intermediate in the production of various pharmaceutical compounds, including the immune response modifier Imiquimod. The described methodology follows a robust two-step synthetic pathway, commencing with the nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline, followed by a chlorination reaction to produce the target compound. This approach circumvents the challenges associated with the direct nitration of 4-chloroquinoline, which typically results in undesired isomers. The protocols herein are based on established chemical transformations and are designed to be reproducible for laboratory-scale synthesis.

Introduction

4-Chloro-3-nitroquinoline is a crucial building block in medicinal chemistry, primarily serving as a precursor for the synthesis of pharmacologically active molecules.[1] Its structure is a versatile scaffold for the development of novel therapeutic agents. The direct nitration of 4-chloroquinoline is generally not a feasible route to obtain the 3-nitro isomer in high yield, as electrophilic substitution on the quinoline ring under acidic conditions preferentially occurs at the 5- and 8-positions of the benzene ring. Therefore, a two-step synthesis commencing from 4-hydroxyquinoline is the more strategic and commonly employed method. This process involves the initial nitration of the electron-rich pyridine ring of 4-hydroxyquinoline (which exists in tautomeric equilibrium with 4-quinolone), followed by the conversion of the hydroxyl group to a chloro group.

Experimental Protocols

This synthesis is performed in two sequential steps:

  • Nitration of 4-Hydroxyquinoline: Synthesis of 4-hydroxy-3-nitroquinoline.

  • Chlorination of 4-Hydroxy-3-nitroquinoline: Synthesis of 4-chloro-3-nitroquinoline.

Protocol 1: Synthesis of 4-Hydroxy-3-nitroquinoline

This protocol describes the nitration of 4-hydroxyquinoline to produce 4-hydroxy-3-nitroquinoline, adapting a general method for the nitration of substituted 4-hydroxyquinolines.

Materials:

  • 4-Hydroxyquinoline

  • Propionic acid

  • Nitric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyquinoline in propionic acid with stirring.

  • Prepare a mixture of concentrated nitric acid and propionic acid in a dropping funnel.

  • Cool the flask containing the 4-hydroxyquinoline solution in an ice bath to maintain a low temperature during the addition of the nitrating mixture.

  • Add the nitric acid/propionic acid mixture dropwise to the stirred solution of 4-hydroxyquinoline over a period of approximately one hour, ensuring the temperature remains controlled.

  • After the addition is complete, remove the ice bath and gradually raise the temperature of the reaction mixture to 125°C.

  • Maintain the reaction at this temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a saturated sodium bicarbonate solution until the filtrate is neutral, followed by washing with distilled water to remove any remaining salts.

  • Dry the resulting yellow powdery solid to obtain 4-hydroxy-3-nitroquinoline.

Quantitative Data (based on analogous reactions):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
4-Hydroxyquinoline145.161.0-
Nitric Acid63.01~4.0-
4-Hydroxy-3-nitroquinoline 190.15 -~70%
Protocol 2: Synthesis of 4-Chloro-3-nitroquinoline

This protocol details the chlorination of 4-hydroxy-3-nitroquinoline to yield the final product, 4-chloro-3-nitroquinoline.

Materials:

  • 4-Hydroxy-3-nitroquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 4-hydroxy-3-nitroquinoline in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF) to the suspension with stirring.

  • Heat the reaction mixture to 110°C and maintain it at this temperature for 2 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction for completion using TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Slowly and cautiously pour the cooled residue onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then dry it to obtain 4-chloro-3-nitroquinoline.

Quantitative Data (based on analogous reactions):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
4-Hydroxy-3-nitroquinoline190.151.0-
Phosphorus Oxychloride (POCl₃)153.33In excess-
4-Chloro-3-nitroquinoline 208.60 -~85%

Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination 4-Hydroxyquinoline 4-Hydroxyquinoline 4-Hydroxy-3-nitroquinoline 4-Hydroxy-3-nitroquinoline 4-Hydroxyquinoline->4-Hydroxy-3-nitroquinoline 1. Add dropwise at low temp. 2. Heat to 125°C, 2h Nitrating_Mixture HNO₃ / Propionic Acid Nitrating_Mixture->4-Hydroxyquinoline 4-Hydroxy-3-nitroquinoline_step2 4-Hydroxy-3-nitroquinoline Chlorinating_Agent POCl₃ / cat. DMF Chlorinating_Agent->4-Hydroxy-3-nitroquinoline_step2 4-Chloro-3-nitroquinoline 4-Chloro-3-nitroquinoline (Final Product) 4-Hydroxy-3-nitroquinoline_step2->4-Chloro-3-nitroquinoline Heat to 110°C, 2h

Caption: Synthetic pathway for 4-chloro-3-nitroquinoline.

Reaction Mechanism Overview

The synthesis proceeds through two distinct reaction mechanisms:

  • Electrophilic Aromatic Substitution (Nitration): In the first step, the 4-hydroxyquinoline, existing in equilibrium with its 4-quinolone tautomer, undergoes electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric acid) to the ortho and para positions. In this case, nitration occurs at the C3 position, which is ortho to the hydroxyl group and activated by it.

  • Nucleophilic Substitution (Chlorination): The second step involves the conversion of the 4-hydroxy group into a 4-chloro group. The 4-hydroxyquinoline tautomerizes to the 4-quinolone form. The oxygen of the carbonyl group is then activated by phosphorus oxychloride, making the C4 position highly electrophilic. A subsequent nucleophilic attack by a chloride ion leads to the displacement of the activated oxygen group and the formation of 4-chloro-3-nitroquinoline.

G cluster_nitration Nitration Mechanism cluster_chlorination Chlorination Mechanism 4-Hydroxyquinoline_mech 4-Hydroxyquinoline Intermediate_Complex Sigma Complex (Resonance Stabilized) 4-Hydroxyquinoline_mech->Intermediate_Complex Electrophilic Attack Nitronium_Ion NO₂⁺ (Electrophile) Nitronium_Ion->4-Hydroxyquinoline_mech 4-Hydroxy-3-nitroquinoline_mech 4-Hydroxy-3-nitroquinoline Intermediate_Complex->4-Hydroxy-3-nitroquinoline_mech Deprotonation 4-Hydroxy-3-nitroquinoline_mech2 4-Hydroxy-3-nitroquinoline Activated_Intermediate Activated Intermediate 4-Hydroxy-3-nitroquinoline_mech2->Activated_Intermediate Activation of OH group POCl3_mech POCl₃ POCl3_mech->4-Hydroxy-3-nitroquinoline_mech2 4-Chloro-3-nitroquinoline_mech 4-Chloro-3-nitroquinoline Activated_Intermediate->4-Chloro-3-nitroquinoline_mech Nucleophilic Attack Chloride_Ion Cl⁻ (Nucleophile) Chloride_Ion->Activated_Intermediate

Caption: Overview of the reaction mechanisms.

References

Application Note: Comprehensive Analytical Characterization of 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloro-5-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As with any high-purity chemical used in research and development, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound. The techniques covered include spectroscopic methods (NMR, IR, UV-Vis), chromatographic techniques (HPLC, GC), mass spectrometry (MS), and thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for sample handling, method development, and data interpretation.

PropertyValue
Chemical Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol
Monoisotopic Mass 208.0039551 Da[1]
IUPAC Name This compound[1]
CAS Number 39061-97-7[1]
Appearance Expected to be a solid powder

Spectroscopic Methods of Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts are based on the analysis of structurally similar compounds.[2][3][4]

Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H7.5 - 9.2m
¹³C120 - 155-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Use a standard 30° pulse width.

    • Set a relaxation delay of 1-2 seconds.

    • Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton-decoupling.

    • Use a standard 30° pulse width.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024-4096) for adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch (Quinoline)1620 - 1580Medium
Asymmetric NO₂ Stretch1550 - 1520Strong
Aromatic C=C Stretch1590 - 1450Medium to Strong
Symmetric NO₂ Stretch1360 - 1330Strong
C-Cl Stretch850 - 750Strong

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Perform a background correction using the previously recorded background spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the nitroquinoline core.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound (~10-20 µM) in a UV-grade solvent such as ethanol or methanol.[5]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the absorbance from 200 nm to 600 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying the content of this compound. A reversed-phase method is typically suitable.

Recommended HPLC Method Parameters

ParameterMethod Specification
Column C18, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Gradient or Isocratic (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min[6]
Detection UV at 254 nm or λmax determined by UV-Vis scan[6]
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like methanol/acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.[6]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the prepared sample solution and run the analysis according to the specified method parameters.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile impurities and confirming the identity of the main component.

Recommended GC-MS Method Parameters

ParameterMethod Specification
Column VF-5ms or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium at a constant flow of 1 mL/min[8]
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min[8]
MS Ionization Mode Electron Ionization (EI) at 70 eV[8]
MS Source Temp. 230 °C[8]
MS Scan Range m/z 40-400[8]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • System Setup: Condition the GC-MS system according to the manufacturer's instructions.

  • Analysis: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the acquired mass spectrum with the expected fragmentation pattern.

Mass Spectrometry (MS)

MS provides information on the molecular weight and elemental composition of the compound and its fragments. The presence of chlorine results in a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Expected Mass Spectrometry Data

Ion TypeExpected m/zNotes
[M]⁺208 / 210Molecular ion peak showing the ³⁵Cl/³⁷Cl isotopic pattern.
[M-NO₂]⁺162 / 164Loss of the nitro group.
[M-Cl]⁺173Loss of the chlorine atom.
[M-NO₂-HCN]⁺135 / 137Subsequent loss of hydrogen cyanide from the quinoline ring.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the analytical processes.

G cluster_start Sample cluster_id Identity Confirmation cluster_purity Purity & Quantification cluster_props Physicochemical Properties cluster_report Final Characterization start This compound (Bulk Material) NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) start->MS Structural Elucidation IR IR Spectroscopy start->IR Structural Elucidation HPLC HPLC-UV start->HPLC Separation & Purity GC GC-FID/MS start->GC Separation & Purity UV UV-Vis Spectroscopy start->UV Property Determination Thermal Thermal Analysis (DSC/TGA) start->Thermal Property Determination Report Certificate of Analysis (CoA) NMR->Report MS->Report IR->Report HPLC->Report GC->Report UV->Report Thermal->Report

Caption: General workflow for the analytical characterization of this compound.

G cluster_technique cluster_info NMR NMR (¹H, ¹³C) Structure Molecular Structure (C-H Framework) NMR->Structure IR FT-IR FuncGroups Functional Groups (-NO₂, C-Cl) IR->FuncGroups MS Mass Spec. MolWeight Molecular Weight & Fragmentation MS->MolWeight HPLC HPLC Purity Purity & Impurity Profile HPLC->Purity GC GC GC->MolWeight Volatility Volatile Impurities GC->Volatility

References

scale-up synthesis of 4-Chloro-5-nitroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Scale-Up Synthesis of 4-Chloro-5-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development. Quinoline derivatives are scaffolds for numerous therapeutic agents, including antimalarial and anticancer drugs.[1][2] The synthesis of specifically substituted quinolines like this compound presents challenges in regioselectivity and process safety, particularly during scale-up. This note outlines a robust multi-step synthetic pathway, starting from readily available materials, and addresses critical scale-up considerations. The described method is optimized for yield, purity, and industrial applicability.

Introduction

The quinoline ring system is a foundational structure in medicinal chemistry, forming the basis for drugs such as chloroquine and irinotecan.[1][2] The functionalization of the quinoline core is crucial for modulating its biological activity. This compound, in particular, serves as a versatile precursor for creating complex derivatives, enabling further chemical modifications at both the 4- and 5-positions.

Traditional quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions provide general access to the quinoline core but can suffer from harsh conditions and lack of specific regiocontrol.[1] The synthesis of this compound requires a strategic approach to introduce the chloro and nitro groups at the desired positions with high selectivity. This protocol details a common and scalable three-stage process: (1) Synthesis of the quinoline core, (2) Regioselective nitration to obtain 5-nitroquinoline, and (3) Conversion to the final this compound product.

General Synthetic Pathway

The overall strategy involves the initial construction of the quinoline ring, followed by sequential functionalization. The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which must be separated. The subsequent chlorination at the 4-position is achieved by converting the 5-nitroquinoline intermediate into a 4-hydroxy derivative (quinolin-4-one), which is then treated with a chlorinating agent like phosphorus oxychloride.

G General Synthetic Pathway for this compound cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Nitration & Separation cluster_2 Stage 3: Chlorination Aniline Aniline + Glycerol Quinoline Quinoline Aniline->Quinoline Skraup Synthesis Nitroquinolines 5-Nitroquinoline & 8-Nitroquinoline Mixture Quinoline->Nitroquinolines HNO₃ / H₂SO₄ FiveNitro 5-Nitroquinoline (Purified) Nitroquinolines->FiveNitro Separation FourHydroxy 4-Hydroxy-5-nitroquinoline FiveNitro->FourHydroxy Oxidation/ Rearrangement FinalProduct This compound FourHydroxy->FinalProduct POCl₃

Caption: High-level overview of the synthetic route.

Data Summary

The following tables summarize the key quantitative data for the proposed synthetic protocols. Values are representative for laboratory-scale synthesis and provide a baseline for process scale-up.

Table 1: Reagents and Materials

ReagentFormulaGradeSupplierNotes
AnilineC₆H₅NH₂ReagentSigma-AldrichFreshly distilled before use.
GlycerolC₃H₈O₃ACS ReagentFisher Scientific
Sulfuric AcidH₂SO₄98%VWR
NitrobenzeneC₆H₅NO₂ReagentSigma-AldrichOxidizing agent for Skraup.
Nitric AcidHNO₃70%VWR
Phosphorus OxychloridePOCl₃≥99%Sigma-AldrichHighly corrosive and moisture-sensitive.
N,N-DimethylformamideC₃H₇NOAnhydrousFisher ScientificSolvent for chlorination.

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Approx. Yield (%)
1Skraup SynthesisAniline, Glycerol, H₂SO₄None120-1503-575-85
2NitrationQuinoline, HNO₃, H₂SO₄None0-102-390-95 (total isomers)
3SeparationNitroquinoline MixtureDimethylformamide95-100-~40 (of 5-nitro)[3]
4Chlorination5-Nitroquinoline, POCl₃DMF90-1101-280-90

Detailed Experimental Protocols

Safety Precaution: These protocols involve highly corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Protocol 1: Synthesis of Quinoline via Skraup Reaction

This protocol is adapted from the classic Skraup synthesis, a well-established method for preparing the quinoline core.[4]

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple with aniline (1.0 mol), glycerol (2.4 mol), and nitrobenzene (0.25 mol).

  • Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid (2.0 mol) through an addition funnel. The addition is highly exothermic; maintain the internal temperature below 120°C using a cooling bath.

  • Reaction: After the addition is complete, heat the mixture to 140-150°C. The reaction is vigorous at the beginning. Maintain this temperature for 3-5 hours until the reaction subsides.

  • Quenching and Work-up: Cool the mixture to below 80°C and cautiously pour it onto a mixture of crushed ice and water.

  • Neutralization: Neutralize the acidic solution with a 30% sodium hydroxide solution until the pH is ~8-9. This step must be done carefully with cooling, as it is also exothermic.

  • Extraction: Extract the aqueous slurry with toluene or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude quinoline can be purified by vacuum distillation.

Protocol 2: Nitration of Quinoline and Separation of Isomers

This step introduces the nitro group. The reaction produces a mixture of 5-nitroquinoline and 8-nitroquinoline, which are separated based on the differential solubility of their salts.[3]

G Workflow for Nitration and Isomer Separation A Charge Reactor with Quinoline and H₂SO₄ B Cool to 0-5°C A->B C Slowly Add 70% HNO₃ B->C D Maintain Temp < 10°C for 2-3h C->D E Quench on Ice D->E F Neutralize with NaOH to Precipitate Isomers E->F G Filter and Dry Crude Nitroquinolines F->G H Slurry in Wet DMF and Heat to 95-100°C G->H I Cool to Crystallize 5-Nitroquinoline·HCl H->I J Filter and Wash Pure 5-Nitroquinoline Salt I->J

Caption: Step-by-step workflow for the nitration process.

  • Reactor Setup: To a reactor cooled in an ice-salt bath, add concentrated sulfuric acid (5.0 mol).

  • Quinoline Addition: Slowly add quinoline (1.0 mol) to the sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated sulfuric acid (2.5 mol) and 70% nitric acid (1.1 mol) and cool it to 0°C. Add this mixture dropwise to the quinoline solution, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-10°C for 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. The nitroquinoline isomers will precipitate. Neutralize the solution with aqueous sodium hydroxide to complete precipitation.

  • Filtration: Filter the solid precipitate, wash with cold water until neutral, and dry.

  • Isomer Separation: Suspend the crude product in wet dimethylformamide (DMF) containing a small amount of hydrochloric acid.[3] Heat the slurry to 95-100°C to dissolve the material.[3] Upon cooling, 5-nitroquinoline hydrochloride will selectively crystallize.[3] Filter the solid and wash with cold ethyl acetate to obtain the purified salt. The free base can be obtained by treating the salt with a base.

Protocol 3: Synthesis of this compound

This protocol converts the 5-nitroquinoline intermediate to the final product. A similar chlorination method is effective for other quinoline derivatives.[5][6]

  • Reactor Setup: In a reactor equipped for work under anhydrous conditions, place 5-nitroquinoline (1.0 mol).

  • Chlorination: Add N,N-Dimethylformamide (DMF) (0.2 mol) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (3.0 mol) at room temperature.

  • Reaction: Heat the reaction mixture to 100-110°C for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Precipitation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filtration and Purification: Filter the solid product, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any residual acid. The crude product can be recrystallized from ethanol or another suitable solvent to yield pure this compound.

Scale-Up Considerations and Process Optimization

  • Thermal Management: The Skraup and nitration reactions are highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is mandatory.

  • Reagent Addition: Controlled, slow addition of strong acids (H₂SO₄, HNO₃) and POCl₃ is crucial for safety and selectivity. Automated dosing pumps are recommended for large-scale production.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in the viscous Skraup reaction mixture and during the precipitation steps.

  • Green Chemistry: While classic methods are presented, modern approaches aim to improve the environmental footprint. This includes exploring alternative, less hazardous oxidizing agents for the Skraup synthesis or using catalytic methods.[4][7] For nitration and chlorination, continuous flow reactors can offer superior temperature control and safety, minimizing the risks associated with handling hazardous intermediates.[8]

  • Purification: At scale, crystallization is preferred over chromatography for purification. Developing a robust crystallization procedure for both the intermediate 5-nitroquinoline and the final product is key to achieving high purity.

G Key Relationships in Scale-Up A Exothermic Reactions B Process Safety A->B C Efficient Heat Exchange B->C G Precise Temp. Control B->G C->A Mitigates D Product Purity E Controlled Crystallization D->E F Regioselectivity F->G G->A Mitigates

Caption: Interdependencies of key scale-up factors.

Conclusion

The synthesis of this compound is a multi-step process that can be effectively scaled for industrial production by implementing careful process controls. The protocols provided in this note, based on established chemical principles, offer a reliable pathway to this valuable intermediate. A strong emphasis on thermal management, controlled reagent addition, and robust purification methods is essential for ensuring a safe, efficient, and reproducible manufacturing process. Further optimization using green chemistry principles and technologies like flow chemistry can lead to even more sustainable and economical production.

References

Application Notes and Protocols: 4-Chloro-5-nitroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, documented applications of 4-Chloro-5-nitroquinoline in materials science are not extensively reported in publicly available literature. The following application notes and protocols are based on the known reactivity of the quinoline scaffold and its functional groups, suggesting potential avenues for research and development in materials science.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅ClN₂O₂. While its primary applications have been explored in the realm of medicinal chemistry as a synthetic intermediate, its reactive chloro and nitro functional groups offer significant potential for the development of novel functional materials. The quinoline core itself is known to exhibit interesting photophysical and electronic properties, making its derivatives promising candidates for various materials science applications.

The key reactive sites of this compound for materials synthesis are the chloro group at the 4-position, which is susceptible to nucleophilic substitution, and the nitro group at the 5-position, which can be reduced to an amino group for further functionalization. These reactive handles allow for the incorporation of the quinoline moiety into polymers, organic small molecules for electronics, and functional dyes.

Potential Applications in Materials Science

Based on the chemical structure and reactivity of this compound, several potential applications in materials science can be envisaged:

  • High-Performance Polymers: The bifunctional nature of this compound (after reduction of the nitro group) makes it a potential monomer for the synthesis of high-performance polymers such as polyimides, polyamides, or poly(azomethine)s. These polymers are known for their thermal stability, mechanical strength, and desirable electronic properties.

  • Organic Electronics: Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). By suitable modification of the 4- and 5-positions, the electronic properties of the quinoline core can be tuned to create novel organic semiconductors.

  • Functional Dyes and Pigments: The quinoline scaffold is a known chromophore. Derivatization of this compound can lead to the synthesis of novel dyes with applications in areas such as nonlinear optics (NLO), chemical sensing, and as pigments with high thermal and chemical stability.

  • Corrosion Inhibitors: Quinoline and its derivatives have been reported to be effective corrosion inhibitors for various metals. This compound could be explored for this application, potentially forming a protective film on metal surfaces.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the potential use of this compound in the synthesis of new materials. These protocols are based on established synthetic methodologies for similar quinoline derivatives.

Protocol 3.1: Synthesis of a Diamino Monomer for Polymerization

This protocol describes the reduction of the nitro group to an amine, followed by the substitution of the chloro group to introduce a second amine functionality, yielding a diaminoquinoline monomer.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) portion-wise while stirring.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-Chloro-5-aminoquinoline.

Step 2: Nucleophilic Substitution to Introduce a Second Amine

  • In a sealed tube, dissolve 4-Chloro-5-aminoquinoline (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add an amine-containing nucleophile, for example, 4-aminophenol (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃) (2 equivalents).

  • Heat the mixture at 150-180 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the diaminoquinoline monomer.

Protocol 3.2: Synthesis of a Functional Dye via Suzuki Coupling

This protocol describes the modification of this compound via a Suzuki cross-coupling reaction to synthesize a potential functional dye.

  • To a degassed mixture of this compound (1 equivalent), a boronic acid derivative (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (Na₂CO₃) (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture, add water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the functionalized quinoline dye.

Data Presentation

Since no specific experimental data for the materials science applications of this compound is available, the following table presents hypothetical characterization data for a polymer derived from a diaminoquinoline monomer.

PropertyHypothetical ValueMethod of Analysis
Glass Transition Temp. (Tg)250-300 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)> 450 °C (in N₂)Thermogravimetric Analysis (TGA)
Tensile Strength80 - 120 MPaUniversal Testing Machine
Young's Modulus3 - 5 GPaUniversal Testing Machine
Band Gap2.5 - 3.0 eVUV-Vis Spectroscopy
HOMO/LUMO Levels-5.5 eV / -2.8 eVCyclic Voltammetry (CV)

Visualizations

The following diagrams illustrate the potential synthetic pathways and logical relationships for the use of this compound in materials science.

experimental_workflow_polymer start This compound reduction Reduction of Nitro Group (e.g., SnCl2/EtOH) start->reduction intermediate1 4-Chloro-5-aminoquinoline reduction->intermediate1 substitution Nucleophilic Substitution (e.g., with 4-aminophenol) intermediate1->substitution monomer Diaminoquinoline Monomer substitution->monomer polymerization Polymerization (e.g., with a dianhydride) monomer->polymerization polymer High-Performance Polymer (e.g., Polyimide) polymerization->polymer

Caption: Synthetic workflow for a high-performance polymer.

experimental_workflow_dye start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki dye Functional Dye suzuki->dye application Potential Applications: - Nonlinear Optics - Chemical Sensors dye->application

Caption: Synthesis of a functional dye and its potential applications.

logical_relationship cluster_precursor Precursor Molecule cluster_modifications Chemical Modifications cluster_materials Potential Materials precursor This compound mod1 Nucleophilic Substitution (at C4-Cl) precursor->mod1 mod2 Reduction of Nitro Group (at C5-NO2) precursor->mod2 mod3 Cross-Coupling Reactions (at C4-Cl) precursor->mod3 mat1 Polymers mod1->mat1 mat2 Organic Semiconductors mod1->mat2 mod2->mat1 mod3->mat2 mat3 Functional Dyes mod3->mat3

Caption: Logical relationship between the precursor, modifications, and potential materials.

Troubleshooting & Optimization

optimizing reaction conditions for 4-Chloro-5-nitroquinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is via the deoxychlorination of 5-nitroquinolin-4-one (the tautomer of 4-hydroxy-5-nitroquinoline). This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[1]

Q2: What is the mechanism of chlorination when using phosphorus oxychloride (POCl₃)?

A2: The chlorination of a 4-quinolone with POCl₃ is believed to follow a mechanism similar to a Vilsmeier-Haack reaction. The hydroxyl group of the 4-hydroxyquinoline tautomer attacks the electrophilic phosphorus atom of POCl₃. This is followed by the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion then displaces the phosphate group, yielding the 4-chloroquinoline product.

Q3: I am observing very low to no conversion of my starting material, 5-nitroquinolin-4-one. What are the likely causes?

A3: Low or no conversion can be attributed to several factors:

  • Insufficient Temperature: The reaction generally requires heating to proceed at an adequate rate. Temperatures are typically in the range of 90-160°C.

  • Moisture Contamination: Phosphorus oxychloride and other chlorinating agents are highly sensitive to moisture. Any water present in the reaction will decompose the reagent, rendering it ineffective. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Poor Reagent Quality: The purity of the chlorinating agent is crucial. Using old or decomposed POCl₃ will significantly hinder the reaction. It is advisable to use freshly distilled or a new bottle of the reagent.

  • Inadequate Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: My reaction mixture has turned very dark, and upon work-up, I have a complex mixture of products. How can I minimize the formation of these impurities?

A4: The formation of dark-colored impurities is a common issue and can be minimized by:

  • Controlling the Reaction Temperature: Avoid excessive heating, as this can lead to decomposition and polymerization of the starting material and product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Careful Work-up: The quenching of the reaction with water or a basic solution is highly exothermic. It is critical to perform this step at a low temperature, for instance, by pouring the reaction mixture slowly onto crushed ice with vigorous stirring.

Q5: What are the common side products in this reaction?

A5: Besides unreacted starting material, potential side products can include decomposition products from overheating and byproducts from reactions with any residual water. The presence of the nitro group can also sometimes lead to other undesired reactions under harsh conditions, although specific examples for this particular substrate are not extensively documented in the readily available literature.

Q6: What is the best way to purify the final product, this compound?

A6: Purification of this compound typically involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto crushed ice to decompose excess POCl₃.

  • Neutralization: The acidic solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate of the crude product forms.

  • Filtration: The solid product is collected by filtration and washed with cold water.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to achieve high purity.

Optimizing Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction parameters. The following table summarizes the key parameters and their expected impact on the reaction outcome.

ParameterTypical RangeEffect on ReactionOptimization Strategy
Temperature 90 - 160 °CHigher temperatures increase the reaction rate but may also lead to increased byproduct formation and decomposition.Start with a moderate temperature (e.g., 100-110 °C) and adjust based on reaction monitoring (TLC).
Reaction Time 2 - 12 hoursInsufficient time leads to incomplete conversion, while excessively long times can promote side reactions.Monitor the reaction by TLC to determine the point at which the starting material is consumed and the product is maximized.
Chlorinating Agent POCl₃, POCl₃/PCl₅POCl₃ is the primary reagent. The addition of PCl₅ can enhance the chlorination of less reactive substrates.Use POCl₃ as the solvent (in excess). For difficult reactions, a small amount of PCl₅ can be added.
Solvent Neat (excess POCl₃) or high-boiling inert solvent (e.g., sulfolane)Using excess POCl₃ as the solvent is common. An inert solvent can be used to control the temperature more precisely.For most lab-scale syntheses, using POCl₃ as both reagent and solvent is efficient.
Work-up Procedure Quenching on ice, followed by neutralizationThe work-up is critical for isolating the product and removing the phosphorus-containing byproducts.Slow addition to ice with vigorous stirring is crucial to control the exotherm. Careful neutralization is required to precipitate the product.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroquinolin-4-one (General Method)

This protocol is a general procedure based on the synthesis of similar quinolin-4-ones and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate starting materials for a Gould-Jacobs or Conrad-Limpach synthesis. For instance, a substituted aniline and a β-ketoester can be used.

  • Cyclization: Heat the reaction mixture, often at high temperatures (e.g., in a high-boiling solvent like diphenyl ether), to facilitate the cyclization reaction.

  • Work-up: After cooling, the reaction mixture is typically diluted with a solvent like hexane to precipitate the crude product.

  • Purification: The crude 5-nitroquinolin-4-one is collected by filtration, washed with the precipitating solvent, and can be further purified by recrystallization.

Protocol 2: Synthesis of this compound from 5-Nitroquinolin-4-one

This protocol is a general procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 5-nitroquinolin-4-one.

  • Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7. This should be done in an ice bath to control the temperature.

  • Isolation: A precipitate of crude this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A 5-Nitroquinolin-4-one (4-Hydroxy-5-nitroquinoline) B This compound A->B POCl3, Δ

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Mix 5-nitroquinolin-4-one and POCl3 heat Heat to reflux (100-110 °C, 2-6h) start->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Pour onto ice cool->quench neutralize Neutralize with base quench->neutralize filter Filter solid neutralize->filter purify Recrystallize/Chromatography filter->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree decision decision start Low Yield or No Reaction q1 Starting material consumed? start->q1 Check TLC dark_mixture Dark Reaction Mixture/ Impure Product s3 Control Temperature Carefully Use Inert Atmosphere Ensure Careful Quenching dark_mixture->s3 Solutions a1 Potential Causes: - Low Temperature - Wet Reagents/Glassware - Poor Reagent Quality - Insufficient Time q1->a1 No a2 Issue is likely in work-up or purification q1->a2 Yes s1 Increase Temperature Ensure Anhydrous Conditions Use Fresh Reagents Increase Reaction Time a1->s1 Solutions s2 Careful Quenching on Ice Optimize Neutralization pH Choose Appropriate Recrystallization Solvent a2->s2 Solutions

Caption: A decision tree to troubleshoot common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-5-nitroquinoline. Below you will find information on common issues, their potential causes, and recommended solutions, along with detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question 1: My yield of purified this compound is very low after recrystallization. What are the potential causes and solutions?

Answer:

Low recovery after recrystallization is a common issue that can stem from several factors.

  • Potential Causes:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1][2] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Using Too Much Solvent: Using the minimum amount of hot solvent to fully dissolve the crude product is crucial.[1] An excessive volume will keep more of your product dissolved even after cooling.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Slow cooling is important for the formation of pure crystals.[3]

    • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.[4]

  • Recommended Solutions:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, or mixtures like dichloromethane/hexane) to find the optimal one.[4]

    • Minimize Solvent Volume: Add the hot solvent in small portions to the crude solid until it just dissolves.[1]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath to maximize crystal formation.[1]

    • Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel and the receiving flask to prevent premature crystallization.[4]

    • Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.[1]

Question 2: After purification, I still see multiple spots on my TLC plate, indicating the presence of impurities. How can I improve the purity?

Answer:

The presence of persistent impurities, especially isomers, often requires a more rigorous purification strategy.

  • Potential Causes:

    • Co-crystallization of Impurities: Some impurities, particularly positional isomers (e.g., 4-chloro-8-nitroquinoline or 4-chloro-6-nitroquinoline), may have very similar solubility profiles to the desired product, causing them to crystallize together.[5]

    • Ineffective Single Purification Step: For complex mixtures, a single purification method may be insufficient to achieve high purity.[5]

    • Product Degradation: The compound might be unstable under the purification conditions (e.g., prolonged heating).[5]

  • Recommended Solutions:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6][7] Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between your product and the impurities.[4] A typical starting point for nitroaromatic compounds is a mixture of petroleum ether (or hexanes) and ethyl acetate.[6]

    • Multi-Step Purification: A combination of techniques can be very effective. For instance, an initial recrystallization can enrich the desired compound, followed by column chromatography for final purification to remove residual isomers.[5]

    • Acid/Base Extraction: If the impurities have different acidic or basic properties, an acid-base extraction during the workup could remove them before the final purification steps.[8]

Question 3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts or separates as a liquid rather than crystallizing from the solution.

  • Potential Causes:

    • Boiling Point of Solvent is Too High: If the solvent's boiling point is higher than the melting point of the compound, it will melt instead of dissolving.

    • Solution is Supersaturated: The concentration of the solute is too high, or the solution was cooled too quickly.

    • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

  • Recommended Solutions:

    • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow it to cool slowly again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The tiny glass particles can act as nucleation sites to induce crystallization.[1]

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[1]

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a solvent pair.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Organic impurities can arise during the manufacturing process or storage.[9] For nitrated quinolines, the most common impurities are process-related and include:

  • Positional Isomers: The nitration of 4-chloroquinoline can lead to other isomers, such as 4-chloro-8-nitroquinoline and 4-chloro-6-nitroquinoline.[5][10]

  • Unreacted Starting Material: Residual 4-chloroquinoline.

  • Dinitro Species: Formation of dinitro-isomers if the reaction conditions are too harsh.[5]

  • Degradation Products: Potential for hydrolysis or other degradation pathways depending on the work-up and purification conditions.[5]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice depends on the scale of the purification and the nature of the impurities.[11]

  • Recrystallization is often the first choice for large-scale purification of solid compounds as it is cost-effective.[4] It is most effective when the impurities have significantly different solubilities from the product.

  • Column Chromatography offers a higher degree of purification and is excellent for separating compounds with similar properties, such as positional isomers.[6] It is the preferred method for achieving very high purity, especially on a smaller scale.[11][12]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should meet the following criteria[1][2]:

  • It should not react with the compound.

  • It should dissolve the compound poorly at low temperatures but have high solubility at its boiling point.

  • It should dissolve the impurities well at all temperatures or not at all, so they can be removed by filtration.

  • It should have a boiling point below the melting point of the compound. Based on data for similar nitroquinolines, good starting solvents to screen include ethanol, methanol, acetone, and solvent mixtures like dichloromethane/hexane.[4][13]

Q4: How do I select a mobile phase for column chromatography?

A4: The mobile phase (eluent) is selected using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf (retention factor) value of approximately 0.2-0.4.[4] This generally provides the best separation on a column. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is a common starting point for compounds of moderate polarity.[6]

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingPurity by HPLC (Illustrative)
EthanolLowHighGood, well-defined needles98.5%
MethanolLowHighGood, smaller crystals98.2%
AcetoneModerateVery HighFair, some oiling97.1%
Dichloromethane/Hexane (1:1)Very LowModerateGood, fine powder99.0%
WaterInsolubleInsolubleN/AN/A

Table 2: Illustrative Column Chromatography Conditions & Results

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (4:1)Dichloromethane
Crude Loading 1.0 g5.0 g
Silica Gel Amount 50 g (50:1 ratio)200 g (40:1 ratio)
Yield of Pure Fraction 0.85 g (85%)4.1 g (82%)
Purity by HPLC >99.5%99.2%

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of solid this compound.

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (see Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid while swirling until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Pour the hot solution through the filter paper quickly to remove the insoluble materials.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper to remove all traces of solvent.

Protocol 2: Normal-Phase Column Chromatography

This protocol details the purification of crude this compound using a silica gel column.[6]

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of ~0.2-0.4.[4]

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically. Place a small plug of glass wool or cotton at the bottom. Add a thin layer of sand.[6]

    • In a beaker, make a slurry of silica gel in the initial mobile phase.[6]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[6]

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.[6]

    • Carefully add this powder to the top of the packed column. Add a small protective layer of sand on top.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes). Maintain a constant level of solvent above the stationary phase.[14]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[4]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[4]

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_recrystallization cluster_chromatography crude Crude this compound recrystallize Recrystallization crude->recrystallize If impurities have different solubility chromatography Column Chromatography crude->chromatography If isomers are present or high purity needed dissolve Dissolve in Minimum Hot Solvent cool Slow Cooling & Crystallization dissolve->cool recrystallize->dissolve load Adsorb on Silica (Dry Loading) chromatography->load filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry pure_recrystal Pure Product dry->pure_recrystal elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate pure_column Pure Product evaporate->pure_column

Caption: A general workflow for purifying crude this compound.

Troubleshooting_Tree Troubleshooting Common Purification Issues start Problem Encountered low_yield Low Yield? start->low_yield impure_tlc Impure on TLC? start->impure_tlc oiled_out Product Oiled Out? start->oiled_out sol_check Too much solvent used? Compound soluble when cold? low_yield->sol_check Yes cool_check Cooled too fast? low_yield->cool_check No isomer_check Isomers present? impure_tlc->isomer_check Yes oil_reheat Action: Re-heat, add more solvent, cool slowly oiled_out->oil_reheat Yes sol_rescreen Action: Rescreen Solvents sol_check->sol_rescreen No less_sol Action: Use Less Solvent, Recover 2nd Crop sol_check->less_sol Yes cool_check->less_sol Yes column_chrom Action: Use Column Chromatography isomer_check->column_chrom Yes multi_step Action: Multi-step Purification (Recrystal + Column) isomer_check->multi_step Consider oil_scratch Action: Scratch flask or add seed crystal oil_reheat->oil_scratch oil_solvent Action: Change Solvent oil_scratch->oil_solvent If persists

Caption: A decision tree for troubleshooting purification problems.

References

Technical Support Center: Synthesis of 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-5-nitroquinoline.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly via the nitration of 4-chloroquinoline.

Q1: My reaction yields a mixture of products, with the desired this compound being the minor component. How can I improve the yield of the 5-nitro isomer?

A1: The nitration of 4-chloroquinoline typically yields a mixture of this compound and the major side product, 4-chloro-8-nitroquinoline.[1] The directing effects of the chloro group and the quinoline nitrogen favor the formation of the 8-nitro isomer. While achieving high selectivity for the 5-nitro isomer is challenging, the following factors can be optimized:

  • Reaction Temperature: Lowering the reaction temperature can sometimes influence the regioselectivity of nitration reactions. It is advisable to maintain strict temperature control, for instance, by using an ice-salt bath to keep the temperature below 0°C during the addition of the nitrating agent.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A common nitrating mixture is a combination of fuming nitric acid and concentrated sulfuric acid. Experimenting with the ratio of these acids may alter the isomer distribution.

  • Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of 4-chloroquinoline with vigorous stirring is crucial. This helps to maintain a consistent temperature and concentration profile, which can influence selectivity.

Q2: I am having difficulty separating this compound from the 4-chloro-8-nitroquinoline isomer. What purification strategies do you recommend?

A2: The separation of these positional isomers can be challenging due to their similar polarities. A multi-step purification approach is often necessary:

  • Column Chromatography: This is the most effective method for separating the isomers. A carefully selected eluent system is key. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. Monitor the fractions closely using Thin Layer Chromatography (TLC).

  • Recrystallization: While fractional crystallization can be difficult, it may be possible to enrich one isomer by carefully selecting the solvent. Experiment with various solvents such as ethanol, methanol, or mixtures of solvents.

  • TLC Monitoring: To effectively guide your separation, it is important to find a TLC system that shows good separation between the two isomers. A starting point could be a mobile phase of ethyl acetate/petroleum ether (e.g., 1:5 v/v).[1]

Q3: My reaction mixture has turned dark and tarry, making work-up and purification difficult. What causes this and how can I prevent it?

A3: The formation of dark, polymeric tar is a common issue in reactions involving strong acids and aromatic compounds, especially at elevated temperatures. This can be caused by over-nitration or other side reactions. To minimize tar formation:

  • Strict Temperature Control: Avoid any significant increase in temperature during the reaction. The use of an ice bath is highly recommended throughout the addition of reagents.

  • Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can lead to product degradation and the formation of byproducts. Monitor the reaction progress by TLC.

Q4: I have detected a product with a higher molecular weight than the desired product. Could this be a dinitro compound?

A4: Yes, under harsh reaction conditions (e.g., high temperature, excess nitrating agent, or prolonged reaction time), dinitration can occur. The second nitro group would likely add to the benzene ring of the quinoline nucleus. The most probable dinitro side products would be 4-chloro-5,7-dinitroquinoline or 4-chloro-5,8-dinitroquinoline. To avoid this:

  • Use a stoichiometric amount or a slight excess of the nitrating agent.

  • Maintain a low reaction temperature.

  • Monitor the reaction closely and stop it once the starting material is consumed.

Quantitative Data

The table below presents typical yields for the nitration of 4-chloroquinoline based on literature data. Please note that these values can vary depending on the specific reaction conditions.

ProductPosition of Nitro GroupTypical Yield (%)
This compound528.1
4-Chloro-8-nitroquinoline850.0

Data is illustrative and based on a reported synthesis.[1]

Experimental Protocols

Synthesis of this compound via Nitration of 4-Chloroquinoline

Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before starting any chemical synthesis.

Materials:

  • 4-Chloroquinoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroquinoline in concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring the mixture at 0°C and monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the this compound and 4-chloro-8-nitroquinoline isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-Chloroquinoline in Conc. H2SO4 cool Cool to < 0°C start->cool add_hno3 Add Fuming HNO3 dropwise at < 0°C cool->add_hno3 react Stir at 0°C (Monitor by TLC) add_hno3->react quench Pour onto Ice react->quench neutralize Neutralize with NaHCO3 solution quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography (Silica Gel) dry->chromatography isolate Isolate Isomers chromatography->isolate end end isolate->end This compound side_product side_product isolate->side_product 4-Chloro-8-nitroquinoline

Caption: Experimental workflow for the synthesis and purification of this compound.

side_product_formation cluster_conditions Reaction Conditions cluster_products Products temp Reaction Temperature main_product This compound (Desired Product) temp->main_product Low Temp Favors Selectivity isomer 4-Chloro-8-nitroquinoline (Positional Isomer) temp->isomer dinitro Dinitro-4-chloroquinolines temp->dinitro High Temp Increases Formation conc Nitrating Agent Concentration conc->main_product conc->isomer conc->dinitro High Conc. Increases Formation time Reaction Time time->main_product time->dinitro Long Time Increases Formation

Caption: Factors influencing the formation of side products in this compound synthesis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of nucleophilic substitution reactions on 4-Chloro-5-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is the nucleophilic substitution of this compound a favorable reaction?

A1: The nucleophilic aromatic substitution (SNAr) on this compound is generally favorable due to strong electronic activation. The nitrogen atom in the quinoline ring and the powerful electron-withdrawing nitro group at the C-5 position work in concert to significantly reduce the electron density at the C-4 position. This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a stable Meisenheimer complex, an intermediate that is well-stabilized by the delocalization of the negative charge onto the nitro group and across the quinoline ring system.

Q2: What are the most common nucleophiles used in this reaction?

A2: A wide range of nucleophiles can be employed, including:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), hydrazine, sodium azide, and N-heterocycles like piperidine and 1,2,4-triazole.

  • O-Nucleophiles: Alkoxides and phenoxides.

  • S-Nucleophiles: Thiols and thiophenols.

Q3: What are typical solvents and their effects on the reaction?

A3: The choice of solvent is critical and depends on the nucleophile and reaction conditions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often preferred for SNAr reactions. They effectively solvate the cation of a salt-based nucleophile but leave the anion (the nucleophile) relatively "naked" and more reactive.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anionic nucleophile through hydrogen bonding. While they are good at dissolving reactants, they can sometimes reduce the nucleophilicity of the nucleophile by creating a solvent cage around it, potentially slowing the reaction. However, they can be effective, especially at higher temperatures or with microwave assistance.

Q4: Can microwave irradiation improve the reaction?

A4: Yes, microwave-assisted synthesis is highly effective for this transformation. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[1][2][3]

Q5: Are there any common side reactions to be aware of?

A5: Yes, potential side reactions include:

  • Vicarious Nucleophilic Substitution (VNS): With certain nucleophiles and bases, substitution of a hydrogen atom on the aromatic ring can occur, competing with the desired substitution of the chlorine atom.[4]

  • Reaction with the Nitro Group: Under certain conditions, particularly with strong reducing agents or highly reactive nucleophiles, the nitro group itself can be a site of reaction.

  • Multiple Substitutions (with di- or poly-functional nucleophiles): If the nucleophile has more than one reactive site, care must be taken to control stoichiometry and conditions to avoid unwanted secondary reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction 1. Insufficient activation: The reaction temperature may be too low. 2. Poor nucleophile: The chosen nucleophile may not be strong enough. 3. Solvent effects: A protic solvent may be deactivating the nucleophile. 4. Inactivated catalyst: If using a catalyzed reaction (e.g., Buchwald-Hartwig), the catalyst may be inactive.1. Gradually increase the reaction temperature or switch to microwave heating. 2. If possible, deprotonate the nucleophile with a suitable base (e.g., NaH, K₂CO₃) to increase its nucleophilicity. 3. Switch to a polar aprotic solvent like DMF or DMSO. 4. Ensure the catalyst and ligands are handled under inert conditions and are from a reliable source.
Formation of Multiple Products 1. Competitive VNS reaction: The conditions may favor substitution of hydrogen over chlorine. 2. Reaction at the nitro group: Strong reducing conditions or highly reactive nucleophiles. 3. Over-reaction with nucleophile: Especially with amine nucleophiles, which can react multiple times.1. Modify the base and solvent system. VNS is often promoted by strong bases. A milder base or performing the reaction in the absence of a strong base might favor SNAr. 2. Avoid harsh reducing agents in the reaction mixture. 3. Use a large excess of the amine nucleophile to favor the monosubstituted product.
Product Degradation 1. High reaction temperature: Prolonged heating at high temperatures can lead to decomposition. 2. Air/Moisture sensitivity: The product or intermediates may be unstable.1. If using conventional heating, monitor the reaction closely and avoid unnecessarily long reaction times. Consider using microwave irradiation for shorter reaction times. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 1. After the reaction, try precipitating the product by adding a non-solvent (e.g., water or hexane). 2. Add brine during aqueous extraction to help break up emulsions. Filtering the organic layer through a pad of celite can also be effective.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the nucleophilic substitution on 4-chloroquinolines. While data specifically for the 5-nitro derivative is limited, these examples provide a strong starting point for optimization.

Table 1: Amination Reactions

NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
Primary/Secondary AminesConventionalEthanol/DMF>120 (Reflux)>24 hModerate to Good[5]
Various AminesMicrowaveDMSO/Ethanol120-14010-30 min72-83[1][5]
1,2,4-Triazole (as sodium salt)ConventionalDMF2514 h86.2[6]
PiperidineConventionalVarious75-Varies with solvent[6]

Table 2: Reactions with Other Nucleophiles

NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
Hydrazine HydrateConventionalEthanolReflux2-7 h63-85[7]
Hydrazine Hydrate (under Argon)ConventionalHydrazine HydrateReflux48 h~99[8]
Sodium AzideMicrowaveWater--Good to Excellent[2]
ThiolsConventional----[9]

Experimental Protocols

Protocol 1: General Microwave-Assisted Amination

This protocol is adapted for the synthesis of 4-amino-5-nitroquinolines and is based on general procedures for microwave-assisted amination of chloropurines and chloroquinolines.[1][5]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA, 1.1 eq, if starting with an amine salt)

  • Ethanol or DMSO

  • Microwave vial and reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the solvent (e.g., ethanol).

  • If the amine is used as its salt, add a non-nucleophilic base like DIPEA (1.1 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction with Hydrazine Hydrate

This protocol is for the synthesis of 4-hydrazinyl-5-nitroquinoline, adapted from procedures for similar chloro-heterocycles.[7][8]

Materials:

  • This compound

  • Hydrazine hydrate (excess)

  • Ethanol (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., Argon or Nitrogen balloon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of hydrazine hydrate (can also serve as the solvent) or dissolve the starting material in ethanol and add an excess of hydrazine hydrate.

  • For sensitive substrates prone to side reactions, flush the flask with an inert gas like Argon.[8]

  • Heat the mixture to reflux for 2-7 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess hydrazine hydrate and solvent under reduced pressure.

  • Triturate the residue with cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The product may be used directly or recrystallized if necessary.

Visualizations

General SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinoline This compound Meisenheimer Meisenheimer Complex (Stabilized by NO₂) Quinoline->Meisenheimer + Nu⁻ (Attack at C4) Nucleophile Nucleophile (Nu⁻) Product 4-Nu-5-nitroquinoline Meisenheimer->Product - Cl⁻ (Leaving Group Departure) Chloride Chloride (Cl⁻) Experimental_Workflow start Start prep Prepare Reactants: - this compound - Nucleophile - Solvent start->prep reaction_setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->reaction_setup reaction Nucleophilic Substitution Reaction reaction_setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification analysis Characterization: (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end Troubleshooting_Logic start Low Yield Issue check_conversion Is Starting Material Consumed? start->check_conversion increase_energy Increase Temperature or Switch to Microwave check_conversion->increase_energy No check_side_products Are Side Products Observed? check_conversion->check_side_products Yes change_solvent Switch to Aprotic Solvent (e.g., DMF, DMSO) increase_energy->change_solvent modify_conditions Modify Base/Solvent to Disfavor VNS check_side_products->modify_conditions Yes optimize_workup Optimize Purification Strategy check_side_products->optimize_workup No check_degradation Check for Degradation (TLC Streaking) modify_conditions->check_degradation

References

stability issues of 4-Chloro-5-nitroquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-Chloro-5-nitroquinoline under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions. The primary pathway of degradation is acid-catalyzed hydrolysis of the chloro group at the 4-position, leading to the formation of 4-Hydroxy-5-nitroquinoline. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acidic medium used.

Q2: What is the primary degradation product of this compound in an acidic medium?

A2: The most probable degradation product is 4-Hydroxy-5-nitroquinoline. This occurs through the nucleophilic substitution of the chlorine atom by a water molecule, a reaction that is catalyzed by the presence of acid.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound decreases as the pH becomes more acidic. Lower pH values (i.e., higher proton concentrations) will accelerate the rate of hydrolysis of the chloro group. It is advisable to maintain a pH above 4 to minimize degradation if acidic conditions are required for an experiment.

Q4: Are there any visual signs of this compound degradation?

A4: While a change in the color or the appearance of turbidity in a solution of this compound could indicate degradation, these are not definitive signs. Accurate assessment of stability and degradation requires the use of analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q5: How should I store solutions of this compound to ensure stability?

A5: For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. If solutions are necessary, they should be prepared fresh in a high-purity, dry, aprotic solvent. Avoid preparing and storing acidic aqueous solutions for extended periods. If an acidic aqueous solution is required, it should be used immediately after preparation.

Troubleshooting Guide

Symptom ID Observation Possible Cause(s) Suggested Troubleshooting Steps
CNQ-A01 Rapid decrease in the peak area of the parent compound (this compound) in HPLC analysis of a freshly prepared acidic solution.The compound is unstable in the acidic medium, leading to rapid hydrolysis.1. Confirm pH: Measure the pH of your solution. 2. Buffer the Solution: If permissible for your experiment, use a buffer to maintain a less acidic pH (e.g., pH 4-6). 3. Lower Temperature: Perform the experiment at a lower temperature to reduce the rate of hydrolysis. 4. Use Aprotic Solvent: If the experimental design allows, dissolve the compound in a dry aprotic solvent.
CNQ-A02 Appearance of a new, more polar peak in the HPLC chromatogram over time.Formation of the hydrolysis product, 4-Hydroxy-5-nitroquinoline.1. Characterize the New Peak: Use LC-MS to determine the molecular weight of the new peak to confirm if it corresponds to 4-Hydroxy-5-nitroquinoline. 2. Monitor Degradation: Analyze samples at regular time intervals to quantify the rate of degradation under your specific experimental conditions.
CNQ-A03 Inconsistent results in assays or experiments involving this compound in acidic media.Degradation of the starting material is affecting the outcome of the experiment.1. Perform a Stability Study: Conduct a forced degradation study under your specific acidic conditions to understand the stability profile of the compound. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. 3. Control Experimental Parameters: Ensure consistent pH, temperature, and time for all experiments.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study of this compound under various acidic conditions.

Condition Temperature (°C) Time (hours) % Degradation of this compound Major Degradant
0.1 M HCl4025.24-Hydroxy-5-nitroquinoline
0.1 M HCl40815.84-Hydroxy-5-nitroquinoline
0.1 M HCl60218.54-Hydroxy-5-nitroquinoline
0.1 M HCl60845.24-Hydroxy-5-nitroquinoline
pH 2 Buffer40248.14-Hydroxy-5-nitroquinoline
pH 4 Buffer40241.54-Hydroxy-5-nitroquinoline

Experimental Protocols

Protocol: Forced Degradation Study of this compound by HPLC

1. Objective: To evaluate the stability of this compound under acidic conditions and identify potential degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Acidic Solution (0.1 M HCl): Dilute concentrated HCl with water to prepare a 0.1 M solution.

  • Basic Solution (0.1 M NaOH): Dissolve an appropriate amount of NaOH in water to prepare a 0.1 M solution for neutralization.

4. Forced Degradation Procedure:

  • Acid Hydrolysis:

    • Transfer 1 mL of the this compound stock solution into a 10 mL volumetric flask.

    • Add 9 mL of 0.1 M HCl to the flask.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

5. HPLC Method (Hypothetical Parameters):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point by comparing the peak area of the parent compound to its initial peak area (time 0).

  • Identify the major degradation product by comparing its retention time with a known standard (if available) or by analyzing the sample using LC-MS to determine its mass-to-charge ratio.

Visualizations

This compound This compound Protonation_of_Ring_Nitrogen Protonation of Ring Nitrogen This compound->Protonation_of_Ring_Nitrogen + H+ Nucleophilic_Attack_by_Water Nucleophilic Attack by Water Protonation_of_Ring_Nitrogen->Nucleophilic_Attack_by_Water + H2O Loss_of_Chloride Loss of Chloride Ion Nucleophilic_Attack_by_Water->Loss_of_Chloride - Cl- 4-Hydroxy-5-nitroquinoline 4-Hydroxy-5-nitroquinoline Loss_of_Chloride->4-Hydroxy-5-nitroquinoline - H+

Caption: Proposed degradation pathway of this compound under acidic conditions.

start Start Experiment observe_degradation Observe Unexpected Degradation? start->observe_degradation check_ph Measure pH of Solution observe_degradation->check_ph Yes no_issue No Apparent Issue observe_degradation->no_issue No ph_acidic Is pH < 4? check_ph->ph_acidic buffer_solution Buffer Solution to pH 4-6 ph_acidic->buffer_solution Yes characterize_degradant Characterize Degradant (e.g., LC-MS) ph_acidic->characterize_degradant No lower_temp Lower Reaction Temperature buffer_solution->lower_temp use_aprotic Use Aprotic Solvent lower_temp->use_aprotic continue_experiment Continue Experiment use_aprotic->continue_experiment characterize_degradant->continue_experiment

Caption: Troubleshooting workflow for stability issues of this compound.

preventing decomposition of 4-Chloro-5-nitroquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Chloro-5-nitroquinoline during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during nucleophilic aromatic substitution (SNAr) reactions?

A1: The principal decomposition pathway for this compound in the context of SNAr reactions is the hydrolysis of the C4-chloro group to form 4-hydroxy-5-nitroquinoline. This is particularly prevalent when there is moisture in the reaction medium. While other side reactions can occur, hydrolysis is a common issue that leads to the consumption of the starting material and the formation of impurities.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the rate of decomposition and side-product formation. While higher temperatures are often employed to drive SNAr reactions to completion, they can also promote the degradation of the starting material and the desired product. It is crucial to find an optimal temperature that balances reaction rate with stability.

Q3: Can the choice of solvent influence the decomposition of this compound?

A3: Yes, the solvent plays a critical role. Protic solvents, especially in the presence of a base, can facilitate the hydrolysis of the chloro group. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can enhance the nucleophilicity of the reacting amine and minimize hydrolysis, provided they are anhydrous.

Q4: Are there specific nucleophiles that are more likely to cause decomposition?

A4: While most nucleophiles used in SNAr reactions do not directly decompose the quinoline ring, very strong bases (e.g., hydroxide ions) can directly lead to hydrolysis. Additionally, when using diamines as nucleophiles, a common side product is the formation of a bis-quinoline, where two quinoline molecules react with one diamine molecule. This is not a decomposition of the quinoline ring itself but is an undesired side reaction that consumes the starting material.

Q5: How can I detect the decomposition of this compound in my reaction mixture?

A5: Thin Layer Chromatography (TLC) is a straightforward method to monitor the progress of your reaction and detect the formation of byproducts. The hydrolyzed product, 4-hydroxy-5-nitroquinoline, will have a different Rf value compared to the starting material. For more detailed analysis, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the masses of the parent compound and any decomposition or side products.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Product and Presence of a Polar Impurity

Possible Cause: Hydrolysis of this compound to 4-hydroxy-5-nitroquinoline.

Solutions:

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Dry all glassware in an oven before use.

    • Use freshly opened or properly stored anhydrous reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Consider starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC.

  • Choice of Base:

    • If a base is required, use a non-nucleophilic, anhydrous base.

Issue 2: Formation of a High Molecular Weight Side Product with Diamines

Possible Cause: Formation of a bis-quinoline adduct.

Solutions:

  • Adjust Stoichiometry:

    • Use a large excess of the diamine nucleophile to favor the formation of the mono-substituted product.

  • Controlled Addition:

    • Add the this compound solution slowly to the solution of the diamine to maintain a high concentration of the diamine relative to the chloroquinoline throughout the reaction.

Data Presentation

The following table summarizes the impact of various reaction parameters on the stability of this compound and the yield of the desired SNAr product.

ParameterConditionImpact on Decomposition/Side ReactionsRecommendation for Minimizing Decomposition
Temperature High (>100 °C)Increased rate of hydrolysis and other side reactions.Optimize for the lowest effective temperature.
Low (Room Temp to 50 °C)Slower reaction rate but minimized decomposition.Ideal for highly reactive nucleophiles.
Solvent Polar Protic (e.g., Ethanol, Water)Higher risk of hydrolysis, especially with a base.Use with caution; ensure anhydrous conditions if possible.
Polar Aprotic (e.g., DMF, DMSO)Lower risk of hydrolysis; enhances nucleophilicity.Recommended; use anhydrous grade.
Base Strong, Nucleophilic (e.g., NaOH, KOH)Can directly cause hydrolysis.Avoid if possible, or use a non-nucleophilic base.
Weak, Non-nucleophilic (e.g., K₂CO₃, Et₃N)Less likely to cause hydrolysis.Preferred choice when a base is necessary.
Water Content HighPromotes hydrolysis of the C-Cl bond.Maintain strictly anhydrous conditions.
Low (<0.1%)Minimizes hydrolysis.Essential for optimal results.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine to Minimize Decomposition

This protocol is designed to minimize the hydrolysis of this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (if required, e.g., anhydrous K₂CO₃)

  • Round-bottom flask and condenser (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

    • To a round-bottom flask under an inert atmosphere, add the amine nucleophile (1.2 equivalents) and the anhydrous solvent.

    • If a base is required, add the anhydrous non-nucleophilic base (1.5 equivalents).

  • Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flask under an inert atmosphere.

    • Slowly add the this compound solution to the stirring solution of the amine via a syringe or dropping funnel at room temperature.

    • After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Decomposition_Troubleshooting cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Analysis Analyze Reaction by TLC or LC-MS Start->Analysis Hydrolysis Hydrolysis to 4-Hydroxy-5-nitroquinoline Analysis->Hydrolysis Polar byproduct detected Bis_Adduct Bis-quinoline Formation (with diamines) Analysis->Bis_Adduct High MW byproduct Side_Reaction Other Side Reactions Analysis->Side_Reaction Other impurities Anhydrous Use Anhydrous Solvents/Reagents Hydrolysis->Anhydrous Temp_Control Lower Reaction Temperature Hydrolysis->Temp_Control Inert_Atmosphere Use Inert Atmosphere Hydrolysis->Inert_Atmosphere Stoichiometry Adjust Amine Stoichiometry Bis_Adduct->Stoichiometry Side_Reaction->Temp_Control

Caption: Troubleshooting workflow for preventing the decomposition of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant This compound + Amine (R-NH2) Conditions Anhydrous Solvent Controlled Temperature Inert Atmosphere Reactant->Conditions Desired_Product Desired 4-Amino-5-nitroquinoline Conditions->Desired_Product Optimized Decomposition_Product Decomposition/Side Product (e.g., 4-Hydroxy-5-nitroquinoline) Conditions->Decomposition_Product Sub-optimal

Caption: Logical relationship between reaction conditions and product formation.

Technical Support Center: 4-Chloro-5-nitroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-nitroquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a solid, and inhalation of dust should be avoided. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q2: What are the common solvents used for reactions involving this compound?

A2: The choice of solvent depends on the specific reaction. For nucleophilic aromatic substitution reactions with amines, polar aprotic solvents like dichloromethane (DCM) are often used.[1] For cross-coupling reactions such as the Suzuki-Miyaura coupling, solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are common.[2]

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Staining with an appropriate reagent or visualization under UV light can aid in the analysis.

Troubleshooting Guides

Low or No Product Yield

Q4: My reaction with this compound is showing low to no conversion to the desired product. What are the potential causes and solutions?

A4: Low or no product yield can stem from several factors. The table below outlines common causes and suggested troubleshooting steps.

Potential Cause Troubleshooting Steps
Low Reagent Reactivity Ensure the nucleophile or coupling partner is sufficiently reactive. For amines, consider using a stronger base to increase nucleophilicity. For Suzuki reactions, ensure the boronic acid is active.
Inadequate Reaction Temperature Some reactions may require heating to proceed at an appreciable rate. Gradually increase the reaction temperature while monitoring for side product formation.[4]
Catalyst Inactivity (for cross-coupling) For reactions like Suzuki coupling, ensure the palladium catalyst is not deactivated. Use fresh catalyst and ensure anaerobic conditions if the catalyst is air-sensitive.
Impure Starting Materials Impurities in this compound or the other reactants can inhibit the reaction.[5] Purify the starting materials if necessary.
Suboptimal Solvent Choice The solvent may not be appropriate for the reaction. Consult literature for similar reactions to select a more suitable solvent.
Formation of Impurities and Side Products

Q5: I am observing significant impurity formation in my reaction. How can I identify and minimize these side products?

A5: The formation of regioisomers is a common issue in the synthesis of substituted quinolines.[4] The nitro and chloro groups direct incoming substituents to specific positions on the quinoline ring, and under certain conditions, a mixture of isomers can be formed.

Troubleshooting Strategies:

  • Temperature Control: Maintain a low and controlled reaction temperature to improve regioselectivity.[4]

  • Slow Reagent Addition: Add reagents dropwise to prevent localized high concentrations and potential side reactions.[4]

  • Purification: Isomeric impurities can often be separated by column chromatography or recrystallization.[5]

Workup and Purification Challenges

Q6: I am having difficulty isolating and purifying my product after the reaction. What are some effective workup procedures?

A6: The workup procedure will depend on the nature of your product and the reaction mixture. Below are general workup protocols for common reaction types.

General Aqueous Workup:

  • Quench the reaction: If necessary, cool the reaction mixture and quench it by adding water or an appropriate aqueous solution.[6]

  • Extraction: Extract the product into a suitable organic solvent. Dichloromethane is a common choice for many quinoline derivatives.[1]

  • Washing: Wash the organic layer with brine or a specific aqueous solution to remove impurities. For example, a dilute acid wash can remove unreacted amines.[7][8]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[6]

Q7: My product is an amine derivative and is difficult to separate from the starting amine. What should I do?

A7: To remove excess amine, you can perform an acidic wash.

  • Dilute HCl Wash: Wash the organic layer with a dilute solution of hydrochloric acid. The amine will be protonated and partition into the aqueous layer.[7][8]

  • Copper Sulfate Wash: Alternatively, wash the organic layer with a 10% aqueous solution of copper sulfate. The amine will form a complex with the copper and move into the aqueous layer.[7][10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • Dissolve this compound in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add the desired amine to the solution. An excess of the amine may be used.[1]

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with 5% aqueous NaHCO₃, followed by water and then brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by precipitation, recrystallization, or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Workup Procedure cluster_purification Purification A Combine this compound and other reactants in a solvent B Add catalyst/reagents A->B C Heat and stir under inert atmosphere (if required) B->C D Monitor reaction by TLC C->D E Quench reaction D->E Reaction Complete F Extract with organic solvent E->F G Wash organic layer (e.g., with water, brine) F->G H Dry organic layer G->H I Remove solvent H->I J Column Chromatography or Recrystallization I->J K Characterize pure product (NMR, MS, etc.) J->K

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions start Low Product Yield check_reactants Are starting materials pure? start->check_reactants check_conditions Are reaction conditions (temp, time) optimal? start->check_conditions check_catalyst Is the catalyst active (for cross-coupling)? start->check_catalyst purify_reactants Purify starting materials check_reactants->purify_reactants If impure optimize_conditions Adjust temperature or reaction time check_conditions->optimize_conditions If suboptimal use_fresh_catalyst Use fresh catalyst and ensure inert atmosphere check_catalyst->use_fresh_catalyst If inactive

Caption: Troubleshooting workflow for low product yield in this compound reactions.

References

column chromatography conditions for 4-Chloro-5-nitroquinoline purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-5-nitroquinoline using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause Suggested Solution
No Compound Eluting The solvent system is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate before running the column.[1] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
The crude mixture is not soluble in the elution solvent and has not properly loaded onto the column.If the sample has poor solubility in the mobile phase, consider a dry loading method.[2] Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder to load onto the column.[2]
Poor Separation of Compound from Impurities The chosen solvent system has poor selectivity for the compound and impurities.Systematically screen different solvent systems using TLC. Try combinations of solvents with different polarities and selectivities, such as dichloromethane/hexane or acetone/hexane.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. Tapping the column gently during packing can help.[3]
The column was overloaded with the crude sample.Use an appropriate ratio of silica gel to crude product, generally between 30:1 to 100:1 by weight.[3]
Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Start with a less polar solvent system. For instance, begin with pure hexane and gradually introduce a more polar solvent like ethyl acetate.
Streaking or Tailing of the Compound Band The compound is interacting too strongly with the stationary phase, possibly due to the acidic nature of silica gel.Consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the mobile phase.
The sample was loaded in a solvent that is too polar.Dissolve the sample in the minimum amount of the mobile phase or a slightly less polar solvent for loading.[2]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound?

A common starting point for the purification of substituted quinolines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[3][4][5] It is advisable to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve good separation.

Q2: What type of stationary phase is suitable for purifying this compound?

Silica gel is the most commonly used stationary phase for the chromatography of substituted quinolines.[4][5][6] Standard mesh sizes like 60-120 or 230-400 can be used depending on the scale of the purification.[3]

Q3: My this compound appears to be degrading on the column. What can I do?

The presence of nitro and chloro groups can make the compound sensitive to the acidic nature of silica gel.[1] If you suspect degradation, you can try using a deactivated stationary phase. Alumina is a potential alternative.[1] Another approach is to neutralize the silica gel by adding a small amount of a non-polar amine, such as triethylamine, to your mobile phase.

Q4: How can I effectively load my sample onto the column if it is not very soluble in the mobile phase?

Dry loading is the recommended method for samples with low solubility in the elution solvent.[2] This involves dissolving your crude product in a solvent in which it is soluble (e.g., dichloromethane), adding a small amount of silica gel, and then removing the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Q5: How do I monitor the separation during the chromatography process?

Since this compound is likely colorless, you will need to collect fractions of the eluent and analyze them using TLC.[7] Spotting each fraction on a TLC plate and visualizing under a UV lamp will allow you to identify which fractions contain your purified product.[3]

Experimental Protocol Example

This section provides a general methodology for the purification of this compound based on common practices for similar compounds.

1. Preparation of the Stationary Phase (Slurry Method):

  • Estimate the required amount of silica gel (a common ratio is 30:1 to 100:1 of silica gel to crude product by weight).[3]

  • Create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., petroleum ether or hexane).[3]

  • Pour the slurry into a vertical chromatography column, ensuring even packing by gently tapping the column. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.[3]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

  • Add a small portion of silica gel (about 2-3 times the weight of the crude product) to the dissolved sample.[3]

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with the least polar solvent system determined by your initial TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Collect the eluent in separate fractions using test tubes or a fraction collector.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Troubleshooting Workflow

Troubleshooting_Column_Chromatography start Start Purification prep_column Prepare and Pack Column start->prep_column load_sample Load Sample prep_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Issue Encountered? analyze_fractions->issue no_elution No Compound Eluting issue->no_elution Yes poor_separation Poor Separation issue->poor_separation Yes streaking Streaking/Tailing issue->streaking Yes success Pure Product Obtained issue->success No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent repack_column Repack Column / Check Loading poor_separation->repack_column use_base_additive Add Triethylamine to Mobile Phase streaking->use_base_additive dry_loading Use Dry Loading Method streaking->dry_loading increase_polarity->run_column change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase Degradation change_stationary_phase->prep_column optimize_solvent->prep_column repack_column->prep_column use_base_additive->prep_column dry_loading->load_sample

Caption: Troubleshooting workflow for this compound purification.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro-5-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Chloro-5-nitroquinoline with other chloroquinoline derivatives in nucleophilic aromatic substitution (SNAr) reactions. By presenting a combination of theoretical principles and available experimental data, this document aims to be a valuable resource for chemists engaged in the synthesis of novel quinoline-based compounds with potential therapeutic applications.

The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position is a key strategy in the development of new bioactive molecules. Nucleophilic aromatic substitution is a primary method for achieving this, and the reactivity of the starting 4-chloroquinoline is a critical factor for successful synthesis. The introduction of a nitro group, a potent electron-withdrawing substituent, is expected to significantly enhance this reactivity. This guide will delve into the specifics of this activation, drawing comparisons with other substituted chloroquinolines.

Theoretical Framework: The Activating Power of the Nitro Group

Nucleophilic aromatic substitution on chloroquinolines proceeds via a bimolecular addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient C4 carbon of the quinoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring.

The reactivity of the 4-chloroquinoline is profoundly influenced by the electronic effects of other substituents on the quinoline ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the C4 carbon and stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction rate. The nitro group (-NO2) is one of the strongest EWGs, and its position on the quinoline ring is crucial in determining the extent of this rate enhancement.

In this compound, the nitro group is positioned on the benzenoid ring. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the entire quinoline system, including the C4 position. The resonance stabilization of the Meisenheimer complex is particularly effective when the negative charge can be delocalized onto the nitro group.

Comparative Reactivity: this compound vs. Other Chloroquinolines

While specific kinetic data for the nucleophilic substitution of this compound is not extensively reported in the literature, we can infer its reactivity relative to other chloroquinolines based on the principles of physical organic chemistry and available experimental observations for related compounds.

Key Comparators:

  • 4-Chloroquinoline: The parent compound, serving as a baseline for reactivity.

  • 4,7-Dichloroquinoline: A commonly used intermediate where the second chloro group has a weaker electron-withdrawing effect compared to a nitro group.

  • 4-Chloro-3-nitroquinoline: An isomer where the nitro group is on the pyridinoid ring, adjacent to the chlorine.

  • 4-Chloro-6-nitroquinoline, 4-Chloro-7-nitroquinoline, and 4-Chloro-8-nitroquinoline: Isomers with the nitro group at different positions on the benzenoid ring.

The presence of the nitro group in this compound is expected to render it significantly more reactive towards nucleophiles than unsubstituted 4-chloroquinoline and 4,7-dichloroquinoline. The closer proximity of the nitro group to the reaction center in 4-chloro-3-nitroquinoline might suggest even greater activation due to a stronger inductive effect, though resonance stabilization of the intermediate is also a key factor. The reactivity of the other nitro-substituted isomers will depend on the extent to which the nitro group can stabilize the Meisenheimer complex through resonance, which is generally most effective from the ortho and para positions relative to the reaction center.

Quantitative Data Summary

The following table summarizes available data on the reactivity of various chloroquinolines. It is important to note that direct side-by-side quantitative comparisons under identical conditions are scarce in the literature. The presented data is collated from various sources and should be interpreted with this in mind.

CompoundNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4,7-DichloroquinolineEthane-1,2-diamineNeat1307-[1]
4,7-DichloroquinolineButylamineNeat120-1306-[1]
4-Chloro-2-phenylquinolineDMF (as nucleophile)RefluxOvernight--[2]
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine----[3]
4-Chloro-3-nitroquinolineVarious amines----[4]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of chloroquinoline reactivity.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general method for the reaction of a 4-chloroquinoline with an amine nucleophile under conventional heating.

Materials:

  • This compound (or other chloroquinoline derivative)

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Solvent (e.g., Ethanol, Dimethylformamide (DMF), or neat)

  • Base (optional, e.g., K2CO3, Et3N)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in the chosen solvent. If the reaction is to be run neat, omit the solvent.

  • Add the amine nucleophile (1.0-2.0 eq).

  • If required, add a base (1.0-1.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous acid/base solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the 4-chloroquinoline derivative (1.0 eq), the amine nucleophile (1.0-2.0 eq), and the chosen solvent.

  • Add a base if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 100-180 °C) and reaction time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Chloroquinoline - Nucleophile - Solvent - (Base) start->reaction_setup reaction_conditions Reaction Conditions: - Conventional Heating or - Microwave Irradiation reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC) reaction_conditions->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Product Characterization purification->characterization end End characterization->end

Figure 2: General Experimental Workflow for SNAr.

Conclusion

This compound is predicted to be a highly reactive substrate for nucleophilic aromatic substitution, surpassing the reactivity of unsubstituted 4-chloroquinoline and other less activated derivatives such as 4,7-dichloroquinoline. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the nitro group at the 5-position, which activates the C4 position towards nucleophilic attack and stabilizes the resulting Meisenheimer complex. While a direct quantitative comparison with all its isomers is limited by the available literature data, the principles of physical organic chemistry provide a solid framework for predicting reactivity trends. The experimental protocols and workflows provided in this guide offer a starting point for the synthesis and further investigation of novel 4-substituted-5-nitroquinoline derivatives for potential applications in drug discovery and development. Further kinetic studies are warranted to provide a more precise quantitative ranking of the reactivity of these important synthetic intermediates.

References

Validating the Molecular Architecture of 4-Chloro-5-nitroquinoline: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of 4-Chloro-5-nitroquinoline, a key intermediate in synthetic chemistry.

The unequivocal confirmation of a compound's structure is paramount for understanding its reactivity, predicting its biological activity, and ensuring the reproducibility of scientific findings. While X-ray crystallography stands as the gold standard for providing unambiguous atomic coordinates, a multi-faceted approach employing various analytical methods offers a more complete and robust characterization. This guide outlines the experimental protocols and comparative data for the structural validation of this compound.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive three-dimensional model of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystallographic information file (CIF) for this compound is not publicly available, the expected data from such an analysis can be inferred from closely related structures.

Table 1: Representative Crystallographic Data for a Substituted Quinoline Derivative.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.518
b (Å) 3.807
c (Å) 22.602
α (°) 90
β (°) 97.22
γ (°) 90
Volume (ų) 727.2

Note: Data is for 4-chloro-2-nitroaniline, a structurally related compound, and serves as an illustrative example.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. The model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[2]

Corroborative Techniques: A Multi-Method Approach

While X-ray crystallography provides unparalleled detail, its reliance on high-quality crystals can be a limitation. Therefore, a combination of spectroscopic and spectrometric techniques is essential for a comprehensive structural validation, especially in the absence of crystallographic data.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound and Related Compounds.

Analytical TechniqueInformation ProvidedExpected Results for this compound
¹H NMR Spectroscopy Proton environment and connectivityDistinct aromatic proton signals with characteristic chemical shifts and coupling constants.
¹³C NMR Spectroscopy Carbon skeletonResonances for all nine carbon atoms, with chemical shifts influenced by the chloro and nitro substituents.
Mass Spectrometry (MS) Molecular weight and fragmentation patternA molecular ion peak corresponding to the exact mass of C₉H₅ClN₂O₂.
Infrared (IR) Spectroscopy Functional groupsCharacteristic absorption bands for C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds.
Elemental Analysis Elemental compositionPercentage of C, H, N, and Cl consistent with the molecular formula C₉H₅ClN₂O₂.

Experimental Protocols for Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon environments within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.

  • Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a synthesized compound like this compound, integrating both crystallographic and spectroscopic methods.

Structural Validation Workflow for this compound Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Spectroscopic Spectroscopic & Spectrometric Analysis Purification->Spectroscopic CrystalGrowth Single Crystal Growth Purification->CrystalGrowth NMR NMR (¹H, ¹³C) Spectroscopic->NMR MS Mass Spectrometry Spectroscopic->MS IR IR Spectroscopy Spectroscopic->IR Elemental Elemental Analysis Spectroscopic->Elemental Final Validated Structure NMR->Final MS->Final IR->Final Elemental->Final Xray X-ray Diffraction CrystalGrowth->Xray Suitable Crystals StructureSolution Structure Solution & Refinement Xray->StructureSolution Validation Structure Validation (CIF) StructureSolution->Validation Validation->Final

Caption: A logical workflow for the structural validation of this compound.

References

A Comparative Analysis of the Biological Activity of 4-Chloro-nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Strategic substitution on the quinoline ring can significantly modulate biological activity. This guide provides a comparative overview of the biological activities of 4-chloro-nitroquinoline isomers, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of direct comparative studies, this document synthesizes existing data on individual isomers to facilitate a preliminary assessment and guide future research.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of 4-chloro-nitroquinoline isomers. It is important to note that the experimental conditions may vary between studies, and direct comparisons of absolute values should be made with caution.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
4-Chloro-5-nitroquinoline Data not available--
4-Chloro-6-nitroquinoline Derivatives HepG2 (Liver)2.09 - 6.72[1]
SK-LU-1 (Lung)5.35[1]
MCF-7 (Breast)4.63 - 9.50[1]
SF-295 (CNS)0.314 - 4.65 µg/cm³[1]
HCT-8 (Colon)0.314 - 4.65 µg/cm³[1]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
4-Chloro-7-nitroquinoline Data not available--
4-Chloro-8-nitro-1,2-dihydro-3-quinoline Acylhydrazone Derivative (Compound 7) HeLa (Cervical)18.8[2]

Table 2: Comparative Antimicrobial Activity (MIC values)

CompoundMicroorganismMICReference
This compound Data not available--
4-Chloro-6-nitroquinoline Data not available--
4-Chloro-7-nitroquinoline Data not available--
4-Chloro-8-nitroquinoline Data not available--

Note: While specific data for the target isomers is unavailable, various other chloroquinoline and nitroquinoline derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-chloro-nitroquinoline isomers) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Proposed General Anticancer Signaling Pathways for Quinoline Derivatives

Quinoline derivatives are known to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates some of the key pathways that may be targeted by 4-chloro-nitroquinoline isomers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline 4-Chloro-nitroquinoline Isomers Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->PI3K Inhibition

Caption: Potential signaling pathways targeted by 4-chloro-nitroquinoline isomers.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of novel chemical compounds.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of 4-Chloro-nitroquinoline Isomers Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Western Blot) Cytotoxicity->Mechanism Animal Animal Models (e.g., Xenograft) Antimicrobial->Animal Mechanism->Animal Analysis Data Analysis and Structure-Activity Relationship (SAR) Animal->Analysis

Caption: A generalized workflow for the biological evaluation of new compounds.

Conclusion

The available data, although limited, suggests that 4-chloro-nitroquinoline isomers are a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Derivatives of 4-chloro-6-nitroquinoline and 4-chloro-8-nitroquinoline have demonstrated noteworthy cytotoxic effects against various cancer cell lines.[1][2] However, a significant knowledge gap exists regarding the biological activities of this compound and 4-chloro-7-nitroquinoline, as well as a comprehensive understanding of the antimicrobial potential across all isomers.

Future research should focus on a systematic and direct comparative evaluation of all four 4-chloro-nitroquinoline isomers under standardized experimental conditions. This will enable a clear elucidation of the structure-activity relationship (SAR) and the influence of the nitro group's position on biological efficacy. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by each isomer, which will be crucial for their rational design and development as potential drug candidates.

References

Navigating SNAr Reactions: A Comparative Guide to 4-Chloro-5-nitroquinoline and 4-Chloro-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions are pivotal in the synthesis of a vast array of pharmaceutical compounds and functional materials. Among the activated heterocyclic substrates, nitro-substituted chloroquinolines are common intermediates. This guide provides a detailed comparison of the reactivity of two key isomers, 4-chloro-5-nitroquinoline and 4-chloro-7-nitroquinoline, in SNAr reactions. While direct, side-by-side quantitative kinetic studies are not extensively documented in the literature, this comparison is built upon established mechanistic principles of SNAr reactions and supported by theoretical considerations and published synthetic protocols.

Theoretical Reactivity Profile

The rate of an SNAr reaction is primarily dictated by the stability of the Meisenheimer complex, the negatively charged intermediate formed upon nucleophilic attack. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate through resonance and inductive effects. The position of the nitro group relative to the site of nucleophilic attack (the carbon bearing the chlorine atom, C-4) significantly influences the degree of this stabilization.

In the case of This compound , the nitro group is in a peri position to the reaction center. While it exerts a strong inductive electron-withdrawing effect, its ability to delocalize the negative charge of the Meisenheimer intermediate through resonance is limited. The negative charge developed at C-3 and on the nitrogen atom of the quinoline ring is not in direct conjugation with the nitro group at C-5.

Conversely, for 4-chloro-7-nitroquinoline , the nitro group is in a position analogous to a para substituent in a benzene ring system. This positioning allows for direct resonance stabilization of the negative charge developed in the Meisenheimer intermediate. The lone pair on the quinoline nitrogen can delocalize onto the C-4 position, and this negative charge can be further delocalized onto the nitro group at the 7-position. This superior resonance stabilization leads to a lower activation energy for the formation of the Meisenheimer complex.

Therefore, based on these electronic arguments, 4-chloro-7-nitroquinoline is predicted to be more reactive towards nucleophilic aromatic substitution than this compound.

At a Glance: Qualitative Reactivity Comparison

FeatureThis compound4-Chloro-7-nitroquinoline
Predicted Reactivity Less ReactiveMore Reactive
Nitro Group Position 5-position (peri)7-position (para-like)
Stabilization of Meisenheimer Complex Primarily inductive effectStrong resonance and inductive effects
Activation Energy HigherLower
Typical Reaction Conditions May require more forcing conditions (higher temperatures, longer reaction times)Generally proceeds under milder conditions

Experimental Support and Protocols

The following sections provide representative, though not directly comparative, experimental protocols for SNAr reactions of both isomers, illustrating the conditions under which these reactions are typically performed.

Experimental Protocol: SNAr of 4-Chloro-7-nitroquinoline

Reaction: Synthesis of N-Aryl-7-nitroquinolin-4-amines

Methodology: A mixture of 4-chloro-7-nitroquinoline (1.0 eq), the appropriate aniline derivative (1.2 eq), and a catalytic amount of concentrated hydrochloric acid in 2-ethoxyethanol is heated at reflux for 4-6 hours. After cooling, the reaction mixture is diluted with ethanol and neutralized with aqueous ammonia. The precipitated product is then filtered, washed with water and ethanol, and dried.

Source: This protocol is adapted from typical synthetic procedures for 4-amino-7-nitroquinoline derivatives found in the medicinal chemistry literature.

Experimental Protocol: SNAr of this compound

Reaction: Synthesis of N-Aryl-5-nitroquinolin-4-amines

Methodology: A solution of this compound (1.0 eq) and the desired aniline (1.5 eq) in acetic acid is heated at 100-120 °C for 8-12 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water to remove excess acetic acid, and then purified by column chromatography or recrystallization.

Source: This protocol is a generalized representation of synthetic methods employed for the preparation of 4-amino-5-nitroquinoline compounds. The more forcing conditions (higher temperature and longer reaction time) are often necessary to achieve good conversion for this less reactive isomer.

Visualizing the Rationale for Differential Reactivity

The following diagrams illustrate the underlying principles governing the reactivity of the two isomers.

Caption: General mechanism of a two-step SNAr reaction.

Reactivity_Comparison cluster_5nitro This compound cluster_7nitro 4-Chloro-7-nitroquinoline Title Reactivity Comparison Logic cluster_5nitro cluster_5nitro cluster_7nitro cluster_7nitro 5N_Attack Nucleophilic Attack at C-4 5N_Intermediate Meisenheimer Complex 5N_Attack->5N_Intermediate 5N_Stabilization Stabilization 5N_Intermediate->5N_Stabilization 5N_Inductive Strong Inductive Effect 5N_Stabilization->5N_Inductive 5N_Resonance Limited Resonance 5N_Stabilization->5N_Resonance 5N_Reactivity Lower Reactivity 5N_Inductive->5N_Reactivity 5N_Resonance->5N_Reactivity 7N_Attack Nucleophilic Attack at C-4 7N_Intermediate Meisenheimer Complex 7N_Attack->7N_Intermediate 7N_Stabilization Stabilization 7N_Intermediate->7N_Stabilization 7N_Inductive Strong Inductive Effect 7N_Stabilization->7N_Inductive 7N_Resonance Direct Resonance 7N_Stabilization->7N_Resonance 7N_Reactivity Higher Reactivity 7N_Inductive->7N_Reactivity 7N_Resonance->7N_Reactivity

Caption: Factors influencing the SNAr reactivity of the two isomers.

A Spectroscopic Comparison of 4-Chloro-5-nitroquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-Chloro-5-nitroquinoline and its synthetic precursors, 5-nitroquinoline and 4-hydroxy-5-nitroquinoline. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental protocols and a visual representation of the synthetic pathway.

This document serves as a comprehensive resource for the spectroscopic identification and characterization of this compound and its key precursors. Understanding the distinct spectral features of each compound is crucial for monitoring reaction progress, verifying product purity, and elucidating structure-activity relationships in drug discovery and development.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process starting from 5-nitroquinoline. The first step involves the formation of 4-hydroxy-5-nitroquinoline, which is subsequently chlorinated to yield the final product.

Synthesis_Pathway 5-Nitroquinoline 5-Nitroquinoline 4-Hydroxy-5-nitroquinoline 4-Hydroxy-5-nitroquinoline 5-Nitroquinoline->4-Hydroxy-5-nitroquinoline Hydroxylation This compound This compound 4-Hydroxy-5-nitroquinoline->this compound Chlorination

Caption: Synthetic pathway from 5-nitroquinoline to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds at different stages of the synthesis. While experimental data for this compound and 4-hydroxy-5-nitroquinoline is limited in publicly available literature, the provided information is based on compiled data from various sources and predictive models.

Table 1: ¹H NMR Spectral Data (Predicted/Reported, δ in ppm)

Proton5-Nitroquinoline[1]4-Hydroxy-5-nitroquinoline (Predicted)This compound (Predicted)
H-28.89 (dd)~8.5~8.7
H-37.41 (dd)~7.2~7.6
H-48.12 (dd)--
H-67.52 (ddd)~7.8~7.9
H-77.65 (ddd)~7.5~7.7
H-88.08 (d)~8.2~8.4

Table 2: ¹³C NMR Spectral Data (Predicted/Reported, δ in ppm)

Carbon5-Nitroquinoline4-Hydroxy-5-nitroquinoline (Predicted)This compound (Predicted)
C-2~151~148~150
C-3~122~118~124
C-4~136~160~145
C-4a~129~125~127
C-5~148~140~142
C-5a~129~128~130
C-6~124~120~122
C-7~130~125~127
C-8~120~115~118
C-8a~148~145~147

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group5-Nitroquinoline[2]4-Hydroxy-5-nitroquinoline[3]This compound (Analog)[2]
O-H Stretch-3400-3200 (broad)-
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C=N Stretch~1620~1630~1625
C=C Stretch (Aromatic)1600-14501600-14501600-1450
N-O Stretch (NO₂)1530-1500, 1350-13201530-1500, 1350-13201530-1500, 1350-1320
C-Cl Stretch--800-600

Table 4: Mass Spectrometry and UV-Vis Data

Parameter5-Nitroquinoline[2][4]4-Hydroxy-5-nitroquinolineThis compound
Molecular Weight174.16 g/mol 190.16 g/mol 208.60 g/mol
[M]+ or [M+H]+ (m/z)174190208/210 (due to ³⁵Cl/³⁷Cl isotopes)
UV-Vis λmax (nm)~220, 250, 320~230, 260, 350 (Predicted)~235, 265, 340 (Predicted)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its precursors.

Synthesis of 4-Hydroxy-5-nitroquinoline from 5-Nitroquinoline

Materials: 5-nitroquinoline, potassium hydroxide, potassium nitrate, water.

Procedure:

  • A solution of potassium hydroxide in water is prepared.

  • 5-nitroquinoline is added to the potassium hydroxide solution.

  • The mixture is heated, and potassium nitrate is added portion-wise.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the mixture is acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

  • The crude 4-hydroxy-5-nitroquinoline is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis of this compound from 4-Hydroxy-5-nitroquinoline

Materials: 4-hydroxy-5-nitroquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic amount).

Procedure:

  • To a flask containing 4-hydroxy-5-nitroquinoline, add phosphorus oxychloride.

  • A catalytic amount of DMF is carefully added to the mixture.

  • The reaction mixture is heated under reflux for several hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • The solid this compound is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization Workflow

Char_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve ~5-10 mg in\n~0.6 mL CDCl₃ for NMR Dissolve ~5-10 mg in ~0.6 mL CDCl₃ for NMR NMR_Spec ¹H and ¹³C NMR Spectroscopy Dissolve ~5-10 mg in\n~0.6 mL CDCl₃ for NMR->NMR_Spec Prepare KBr pellet or\nnujol mull for IR Prepare KBr pellet or nujol mull for IR IR_Spec Infrared Spectroscopy Prepare KBr pellet or\nnujol mull for IR->IR_Spec Dissolve in suitable\nsolvent for UV-Vis Dissolve in suitable solvent for UV-Vis UV_Spec UV-Visible Spectroscopy Dissolve in suitable\nsolvent for UV-Vis->UV_Spec Dissolve in suitable\nsolvent for MS Dissolve in suitable solvent for MS MS_Spec Mass Spectrometry Dissolve in suitable\nsolvent for MS->MS_Spec NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Spec->NMR_Data IR_Data Characteristic Bands (cm⁻¹) Functional Groups IR_Spec->IR_Data UV_Data Absorption Maxima (λmax) UV_Spec->UV_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS_Spec->MS_Data

Caption: General workflow for the spectroscopic characterization of the compounds.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank should be used as a reference.

References

assessing the purity of synthesized 4-Chloro-5-nitroquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of Synthesized 4-Chloro-5-nitroquinoline by HPLC

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs). This compound is a key building block in medicinal chemistry, and ensuring its purity is a critical step for the reliability of downstream applications and the safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, offering high sensitivity and selectivity for separating the target compound from process-related impurities.[1]

This guide provides a detailed HPLC method for the purity assessment of synthesized this compound, compares it with alternative analytical techniques, and presents the necessary experimental protocols and data in a clear, comparative format.

Primary Assessment Method: Reversed-Phase HPLC

A stability-indicating HPLC method is crucial for separating this compound from potential impurities and degradation products.[2] Common impurities arising from the nitration of chloroquinolines include positional isomers, unreacted starting materials, and dinitro species.[3] The following reversed-phase HPLC (RP-HPLC) method is designed to resolve these compounds effectively.

Experimental Protocol: RP-HPLC

A system equipped with a gradient pump, UV-Vis or Diode Array Detector (DAD), column oven, and an autosampler is recommended.[1]

  • HPLC System: Standard HPLC or UHPLC system.[4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    25 80
    30 80
    31 30

    | 35 | 30 |

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 30 °C.[3][5]

  • Detection Wavelength: 254 nm.[3][5]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 50-100 µg/mL with the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]

Data Presentation: Performance and Separation

The developed HPLC method should be validated according to ICH guidelines to ensure it is fit for purpose.[1] Key validation parameters are summarized below.

Parameter Typical Performance Value Description
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery) 98.0 - 102.0%The closeness of the measured value to the true value.[1]
Precision (% RSD) < 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[1]

Table 1: Typical HPLC Method Performance Characteristics for Quinoline Derivative Analysis.

The primary goal of the method is to separate the main product from its likely impurities.

Compound Expected Retention Time (min) Resolution (Rs) from Main Peak
4-Chloro-8-nitroquinoline (Isomer)~14.5> 2.0
4-Chloro-7-nitroquinoline (Isomer)~15.8> 2.0
This compound (Product) ~17.2 -
4-Chloroquinoline (Starting Material)~19.5> 2.0

Table 2: Representative Chromatographic Separation Data.

Workflow for Synthesis and Purity Validation

The overall process from synthesis to final purity validation involves several key steps. This workflow ensures that the synthesized material is properly purified and rigorously tested before being used in subsequent stages of research or development.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment start Starting Materials (e.g., 4-Chloroquinoline) reaction Nitration Reaction (HNO3/H2SO4) start->reaction workup Crude Product Isolation reaction->workup purify Purification (Recrystallization/Chromatography) workup->purify sample_prep Sample Preparation purify->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_proc Data Processing (Peak Integration & Purity Check) hplc_analysis->data_proc final_product Pure this compound (>98% Purity) data_proc->final_product

Caption: General workflow for the synthesis and purity validation of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity determination of non-volatile organic compounds, other orthogonal techniques can provide complementary information.[4][7] The choice of method depends on the specific information required, such as structural confirmation or detection of volatile or inorganic impurities.

Technique Principle Selectivity Sensitivity Key Application for this compound
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[8]Excellent for isomers and related substances.High (ng to pg range).[1]Primary choice. Accurate quantification of purity and separation of non-volatile organic impurities.[4]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[4]Very high for thermally stable, volatile compounds.Very high (pg to fg range).Analysis of volatile starting materials or residual solvents. Not suitable for the main compound due to its low volatility.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of MS.[7]Excellent separation with definitive peak identification.Extremely high.Peak identification, especially for unknown impurities, by providing molecular weight information.[3]
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information.Low (mg range).Structural confirmation of the main compound and identification of major impurities. Quantitative NMR (qNMR) can determine purity against a standard.
UV-Vis Spec. Measurement of light absorption by the sample.[9]Low; cannot separate components.Moderate.Quick identity check based on absorbance maxima, but not suitable for purity assessment of a mixture.[9]

Table 3: Comparison of HPLC with Alternative Purity Assessment Techniques.

Detailed HPLC Analysis Workflow

A robust HPLC analysis requires a systematic workflow from sample preparation to final data interpretation to ensure accurate and reproducible results.

G node_prep node_prep node_sys node_sys node_run node_run node_data node_data step1 Step 1: Sample Preparation Accurately weigh compound Dissolve in diluent Filter through 0.45 µm filter step2 Step 2: System Preparation Equilibrate HPLC system with initial mobile phase until baseline is stable step1->step2 step3 Step 3: System Suitability Inject standard solution Verify retention time, peak shape, and resolution step2->step3 step4 Step 4: Sample Analysis Inject blank (diluent) Inject prepared sample solution step3->step4 step5 Step 5: Data Processing & Analysis Integrate all peaks in the chromatogram Calculate area percent of the main peak Assess peak purity if using DAD step4->step5

Caption: Detailed workflow for the HPLC purity analysis of a synthesized compound.

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide is a highly effective and reliable technique for assessing the purity of synthesized this compound. Its high resolving power allows for the separation of the main compound from critical process-related impurities, such as positional isomers and unreacted starting materials.[3] While HPLC serves as the primary method for quantitative purity determination, orthogonal methods like LC-MS and NMR are invaluable for structural confirmation and the definitive identification of unknown impurities. A combination of these techniques provides a comprehensive purity profile, ensuring the quality and integrity of this important chemical intermediate for its use in research and drug development.

References

Navigating the Mechanistic Landscape of Chloro-Nitroquinoline Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic principles governing the reactivity of 4-Chloro-5-nitroquinoline in nucleophilic substitution reactions. Due to the limited availability of direct kinetic studies on this specific isomer, this document leverages established principles of Nucleophilic Aromatic Substitution (SNAr) and presents comparative experimental data from structurally related quinoline derivatives to offer predictive insights into its reactivity.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Scaffold

The primary reaction pathway for the substitution of the chlorine atom in 4-chloro-nitroquinolines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring. The stability of the Meisenheimer complex is the principal determinant of the reaction rate.

Caption: General mechanism for the SNAr reaction on a chloroquinoline.

Comparative Reactivity Analysis: The Decisive Role of Nitro Group Positioning

The reactivity of the 4-chloro substituent is profoundly influenced by the position of the electron-withdrawing nitro group. For efficient activation, the nitro group must be positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex.

In the case of This compound , the nitro group is at the C5 position, which is meta to the C4 carbon bearing the chlorine. This positioning prevents the nitro group from participating directly in the resonance stabilization of the Meisenheimer intermediate. While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization suggests a significantly lower reactivity compared to isomers where the nitro group is in an activating position.

Meisenheimer_Resonance Resonance Stabilization of Meisenheimer Complex cluster_4_5 This compound Intermediate cluster_4_3 Hypothetical 4-Chloro-3-nitroquinoline Intermediate A Attack at C4 B Negative charge at N1 A->B C Charge at C3 B->C E Charge cannot delocalize onto the 5-NO2 group B->E No direct resonance path D Charge at C8a C->D F Attack at C4 G Negative charge at N1 F->G Direct resonance path H Charge at C3 G->H Direct resonance path I Charge delocalizes onto the 3-NO2 group H->I Direct resonance path

Caption: Comparison of resonance stabilization in Meisenheimer intermediates.

Alternative Substrate: 4,7-Dichloroquinoline

To provide a practical benchmark, we can examine the reactivity of 4,7-dichloroquinoline . In this molecule, the chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the one at C7.[1] This is due to the activating effect of the ring nitrogen atom, which is para to the C4 position and helps stabilize the intermediate. Although lacking the strong activation of a nitro group, this system provides valuable experimental data for substitutions at the 4-position of the quinoline ring.

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution at the 4-Position

SubstrateNucleophileMethodSolventTemp. (°C)TimeYield (%)Reference
4,7-Dichloroquinoline 3-Amino-1,2,4-triazoleUltrasoundEthanol9030 min78-89[1]
4,7-Dichloroquinoline 1,3-DiaminopropaneConventional HeatingNeatReflux2 h83[1]
4,7-Dichloroquinoline N,N-Dimethyl-propane-1,3-diamineConventional HeatingNeat1308 hNot Specified[1]
This compound Various AminesPredictedPolar Aprotic (e.g., DMF, DMSO)>130>8 hModerate(Predicted)

The data for 4,7-dichloroquinoline demonstrates that high yields can be achieved for substitution at the 4-position. Given the meta-directing effect of the nitro group in this compound, it is predicted that more forcing conditions (higher temperatures, longer reaction times) would be required to achieve comparable yields with similar nucleophiles.

Experimental Protocols

The following is a generalized protocol for the nucleophilic substitution of a 4-chloroquinoline derivative, based on established methods for 4,7-dichloroquinoline.[1]

General Procedure for Amination via Conventional Heating
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 4-chloroquinoline substrate (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., DMF, DMSO) or use the neat amine as the solvent if it is a liquid.

  • Addition of Nucleophile: Add the desired amine nucleophile (2-5 equivalents). The excess amine can also serve as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time (typically 6-24 hours) must be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine to remove the excess amine and solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Experimental_Workflow Setup 1. Reaction Setup (4-Chloroquinoline, Solvent/Neat Amine) Add_Nu 2. Add Amine Nucleophile (2-5 equivalents) Setup->Add_Nu Heat 3. Heat Reaction (100-150°C, 6-24h) Add_Nu->Heat Monitor 4. Monitor by TLC Heat->Monitor Workup 5. Aqueous Workup (Extraction & Washing) Monitor->Workup Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for amination of 4-chloroquinolines.

Conclusion

While direct experimental data for the mechanistic study of this compound remains scarce, a thorough understanding of the principles of Nucleophilic Aromatic Substitution allows for strong predictions regarding its reactivity. The meta-position of the nitro group relative to the chloro substituent renders it significantly less reactive than isomers with ortho or para activation. Experimental data from the closely related 4,7-dichloroquinoline provides a valuable baseline for reaction conditions, suggesting that successful substitution on this compound will likely require more forcing conditions. This comparative guide provides researchers with the foundational knowledge to approach the synthesis of 4-substituted-5-nitroquinoline derivatives in a rational and informed manner.

References

A Computational Guide to the Electronic Properties of 4-Chloro-5-nitroquinoline and a Comparative Analysis with Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the electronic properties of 4-Chloro-5-nitroquinoline. Due to the absence of specific published computational data for this compound, this guide establishes a robust computational framework based on methodologies frequently employed for structurally similar quinoline derivatives. We present a detailed protocol for in silico analysis and compare anticipated outcomes with reported data for analogous chloro- and nitro-substituted quinolines, thereby providing a valuable resource for predicting its behavior and potential applications.

The electronic characteristics of quinoline derivatives are pivotal to their utility in medicinal chemistry and materials science, influencing their reactivity, stability, and intermolecular interactions. Computational analysis, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate these properties, offering insights that guide experimental design and drug discovery.

Experimental and Computational Protocols

The methodologies outlined below are standard protocols for the computational analysis of quinoline derivatives, as consistently reported in the scientific literature.[1][2]

Density Functional Theory (DFT) Calculations

DFT is the most common quantum chemical method for studying the electronic structure of quinoline derivatives.[1][3] The choice of functional and basis set is crucial for obtaining accurate results.

  • Software: Gaussian 09 or Gaussian 16 are frequently used software packages for these calculations.[1]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its balance of accuracy and computational cost in describing the electronic properties of organic molecules.[1][3]

  • Basis Set: The 6-311++G(d,p) basis set is a popular choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.[4]

  • Geometry Optimization: The molecular geometry of the compound is optimized to find its lowest energy conformation in the ground state. This is a prerequisite for accurate calculation of electronic properties.

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).[4]

Calculation of Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as potential sites for hydrogen bonding.[2][7]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = μ2 / (2η), where μ is the chemical potential (μ = -χ).

Comparative Analysis of Electronic Properties

The following tables present a comparison of calculated electronic properties for various quinoline derivatives, providing a predictive context for this compound. The data is compiled from different studies and the computational methods are noted.

Table 1: Comparison of HOMO-LUMO Energies and Energy Gaps for Substituted Quinolines

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Quinoline-6.646-1.8164.83DFT/B3LYP/6-31+G(d,p)[3]
6-Chloroquinoline---DFT/B3LYP/6-311++G(d,p)[1][8]
8-Hydroxy-5-nitroquinoline-5.8--DFT Calculations[9]
5-Chloro-8-hydroxyquinoline---DFT Calculations[9]

Note: Specific HOMO and LUMO values for 6-Chloroquinoline, 8-Hydroxy-5-nitroquinoline, and 5-Chloro-8-hydroxyquinoline were not explicitly stated in the abstracts, but their properties were investigated using the cited methods.

Table 2: Comparison of Other Electronic Properties for Substituted Quinolines

CompoundDipole Moment (Debye)
Quinoline2.004[3]
8-Hydroxy-5-nitroquinoline-
5-Chloro-8-hydroxyquinoline-

Note: The abstracts for the studies on 8-Hydroxy-5-nitroquinoline and 5-Chloro-8-hydroxyquinoline indicate that the dipole moment was calculated, but the specific values are not provided in the snippets.[9]

Visualizing Computational Workflows

A logical workflow for the computational analysis of a quinoline derivative is essential for a systematic study. The following diagram, generated using Graphviz, illustrates the key steps from initial structure preparation to the final analysis of electronic properties.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Input_Structure Initial Molecular Structure (e.g., this compound) Method_Selection Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) Input_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculation of Electronic Properties Frequency_Calculation->Electronic_Properties HOMO_LUMO HOMO-LUMO Analysis (Reactivity) Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (Reactive Sites) Electronic_Properties->MEP Global_Reactivity Global Reactivity Descriptors Electronic_Properties->Global_Reactivity Comparison Comparison with Analogous Compounds HOMO_LUMO->Comparison MEP->Comparison Global_Reactivity->Comparison

Caption: Workflow for computational analysis of quinoline derivatives.

Predicted Electronic Properties of this compound

Based on the comparative data, we can anticipate the following for this compound:

  • HOMO-LUMO Gap: The presence of both an electron-withdrawing chloro group and a strong electron-withdrawing nitro group is expected to lower the LUMO energy significantly. This would likely result in a smaller HOMO-LUMO energy gap compared to unsubstituted quinoline, suggesting a higher chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a significant region of negative electrostatic potential (red) around the nitro group's oxygen atoms, making this area a prime target for electrophilic attack. The nitrogen atom of the quinoline ring will also exhibit negative potential. Regions of positive potential (blue) are expected around the hydrogen atoms of the quinoline ring.

  • Dipole Moment: The asymmetrical substitution with highly electronegative groups (chloro and nitro) is expected to result in a relatively large dipole moment, indicating a significant charge separation within the molecule.

Conclusion

References

The Ascendant Therapeutic Potential of 4-Chloro-5-nitroquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Emerging research has cast a spotlight on 4-Chloro-5-nitroquinoline derivatives as a promising class of compounds with significant biological activity. This guide offers a comprehensive comparison of the biological efficacy of these derivatives against existing drugs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

While direct comparative studies on a wide range of this compound derivatives are still emerging, preliminary data and research on structurally related quinoline compounds provide valuable insights into their potential as anticancer and antibacterial agents. This analysis collates available quantitative data to draw a comparative picture and outlines the standard experimental protocols utilized in these evaluations.

Anticancer Efficacy: A New Frontier

Quinoline derivatives have long been recognized for their anticancer properties. The introduction of chloro and nitro groups at specific positions on the quinoline scaffold has been shown to modulate their cytotoxic activity. While specific IC50 values for a broad range of this compound derivatives are not extensively documented in publicly available literature, studies on analogous compounds provide a strong rationale for their investigation. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent anticancer activity, being significantly more toxic to cancer cell lines than its halogenated counterparts like clioquinol.[1]

Below is a comparative summary of the in vitro anticancer activity of various quinoline derivatives, including those with chloro and nitro substitutions, against several human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), offers a glimpse into the potential potency of the this compound scaffold.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Existing DrugCancer Cell LineIC50 (µM)
8-hydroxy-5-nitroquinoline (Nitroxoline) Raji (B-cell lymphoma)0.438[1]DoxorubicinMCF-7 (Breast)0.5 - 2.0
Quinoline-based dihydrazone derivatives MCF-7 (Breast)7.01 - 7.05[2]CisplatinA549 (Lung)1.0 - 5.0
4-Amino-7-chloroquinoline derivatives MDA-MB-468 (Breast)8.73[3]5-FluorouracilHCT-116 (Colon)2.0 - 10.0
Modified 4-hydroxyquinolone analogues HCT116 (Colon)Promising results reported[4]PaclitaxelHeLa (Cervical)0.01 - 0.1

Note: The IC50 values for existing drugs are approximate and can vary based on experimental conditions. The data for quinoline derivatives is sourced from various studies and may not represent a direct head-to-head comparison under identical conditions.

Antibacterial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoline derivatives, particularly the fluoroquinolones, have been a cornerstone of antibacterial therapy. The unique substitution pattern of 4-Chloro-5-nitroquinolines suggests a potential for novel mechanisms of action that could circumvent existing resistance pathways.

The following table summarizes the in vitro antibacterial activity (MIC - Minimum Inhibitory Concentration) of various quinoline derivatives against clinically relevant bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Existing DrugBacterial StrainMIC (µg/mL)
Cloxyquin (5-chloroquinolin-8-ol) Mycobacterium tuberculosis0.062 - 0.25[5]CiprofloxacinE. coli0.004 - 2
Quinolone-coupled hybrid (5d) Gram-positive & Gram-negative strains0.125 - 8[6]VancomycinS. aureus (MRSA)0.5 - 2
8-hydroxyquinoline-5-sulfonamides S. aureus (MRSA) & E. faecalisActive[7]LinezolidEnterococcus faecium1 - 4
Quinoxaline-based compounds S. aureus, B. subtilis, MRSA, E. coli4 - 32[8]GentamicinP. aeruginosa0.5 - 8

Note: MIC values for existing drugs are typical ranges and can vary. The data for quinoline derivatives is from different studies and serves as an illustrative comparison.

Experimental Protocols

The evaluation of the biological efficacy of these compounds relies on standardized and reproducible experimental protocols.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (a known anticancer drug). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antibacterial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell DNA Damage DNA Damage Cancer Cell->DNA Damage ROS Generation ROS Generation Cancer Cell->ROS Generation Apoptosis Apoptosis DNA Damage->Apoptosis ROS Generation->Apoptosis

Caption: Proposed mechanism of anticancer activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_comparison Comparative Analysis Synthesis of Derivatives Synthesis of Derivatives Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Synthesis of Derivatives->Structural Analysis (NMR, MS) Anticancer Assays (IC50) Anticancer Assays (IC50) Structural Analysis (NMR, MS)->Anticancer Assays (IC50) Antibacterial Assays (MIC) Antibacterial Assays (MIC) Structural Analysis (NMR, MS)->Antibacterial Assays (MIC) Data Compilation Data Compilation Anticancer Assays (IC50)->Data Compilation Antibacterial Assays (MIC)->Data Compilation Comparison with Existing Drugs Comparison with Existing Drugs Data Compilation->Comparison with Existing Drugs

Caption: General experimental workflow.

References

A Researcher's Guide to the Kinetic Analysis of 4-Chloro-5-nitroquinoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of 4-Chloro-5-nitroquinoline

The reactivity of this compound in nucleophilic substitution reactions is dictated by the electronic properties of the quinoline ring system, further influenced by the substituents. The chlorine atom at the C4 position is the leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the nitro group at the C5 position. This activation is crucial for the facile reaction with a variety of nucleophiles.

Nucleophilic aromatic substitution on halogenated nitroaromatic compounds typically proceeds via a bimolecular addition-elimination mechanism (SNAr). The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The key factors influencing the reaction kinetics include:

  • The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • The solvent: Polar aprotic solvents are often preferred as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: As with most chemical reactions, an increase in temperature typically leads to a significant increase in the reaction rate constant.

Comparative Kinetic Data of Structurally Related Compounds

To provide a predictive framework for the reactivity of this compound, the following table summarizes the second-order rate constants (k2) for the aminolysis of various activated aryl and heteroaryl halides. This data, gathered from studies on analogous systems, can serve as a benchmark for interpreting experimental results.

SubstrateNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
4-Chloro-3-nitrophenyl 2-thienyl ketonePiperidineAcetonitrile25.0(Predicted to be measurable)
2,4-Dinitrophenyl 5-substituted-2-thiophenecarboxylate4-Z-C₆H₄O⁻20 mol% DMSO(aq)Not specifiedDependent on substituent Z
4-Nitrophenyl 2-furoatesR₂NH20 mol% DMSO(aq)Not specifiedDependent on R and furyl substituent
Diethyl 4-nitrophenyl phosphatePhenoxidesNot specifiedNot specifiedDependent on phenoxide pKa

Table 1: Second-order rate constants for the aminolysis of various activated aryl halides. This data provides a comparative context for the expected reactivity of this compound.

Experimental Protocol for Kinetic Analysis

The following is a detailed methodology for determining the second-order rate constant (k₂) for the reaction of this compound with a given nucleophile (e.g., an amine) in a suitable solvent (e.g., acetonitrile). This protocol is based on established methods for studying SNAr reactions.[1]

Materials and Instrumentation
  • This compound

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Volumetric flasks, pipettes, and syringes

Stock Solution Preparation[1]
  • Substrate Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1.0 x 10⁻³ M).

  • Nucleophile Stock Solutions: Prepare a series of stock solutions of the chosen nucleophile in acetonitrile at varying known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).

Kinetic Measurements[1]
  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the reaction product while ensuring minimal absorbance from the reactants. This can be achieved by recording the UV-Vis spectra of the starting materials and the expected product.

  • Pseudo-First-Order Conditions: To simplify the kinetic analysis, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the concentration of this compound. This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, leading to pseudo-first-order kinetics.[1]

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature.

    • Pipette a known volume of the this compound stock solution into a cuvette containing the solvent.

    • Initiate the reaction by injecting a known volume of a nucleophile stock solution into the cuvette, ensuring rapid and thorough mixing.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).

Data Analysis[1]
  • Pseudo-First-Order Rate Constant (kobs): The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.

  • Second-Order Rate Constant (k₂): The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k₂[Nucleophile]

Visualizing the Reaction and Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) Substrate->Meisenheimer + Nu⁻ (slow, k₁) Nucleophile Nucleophile (Nu⁻) Meisenheimer->Substrate k₋₁ Product 4-Substituted-5-nitroquinoline Meisenheimer->Product - Cl⁻ (fast, k₂) LeavingGroup Chloride Ion (Cl⁻)

Caption: The SNAr mechanism for the substitution reaction of this compound.

Experimental_Workflow prep 1. Prepare Stock Solutions - this compound - Nucleophile uv_setup 2. Setup UV-Vis Spectrophotometer - Set Wavelength (λmax) - Set Temperature prep->uv_setup reaction 3. Initiate Reaction in Cuvette - Mix Substrate and excess Nucleophile uv_setup->reaction data_acq 4. Data Acquisition - Record Absorbance vs. Time reaction->data_acq analysis 5. Data Analysis data_acq->analysis k_obs 6. Determine k_obs (Pseudo-first-order rate constant) analysis->k_obs k2 7. Determine k₂ (Second-order rate constant) k_obs->k2

Caption: The experimental workflow for the kinetic analysis of this compound substitution.

Conclusion

This guide provides a robust starting point for researchers investigating the kinetic behavior of this compound. By following the detailed experimental protocol and utilizing the comparative data from related compounds, it is possible to obtain reliable kinetic parameters. This information is invaluable for understanding the reactivity of this important heterocyclic compound and for optimizing its use in the synthesis of novel molecules with potential applications in drug discovery and materials science. The provided visualizations of the reaction mechanism and experimental workflow serve to clarify the key steps involved in this research.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-nitroquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Chloro-5-nitroquinoline, a halogenated nitroaromatic compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Profile Summary

Based on analogous compounds, this compound is anticipated to present several health hazards. The following table summarizes the potential hazards.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2][3] Ingestion may lead to adverse health effects, and immediate medical attention should be sought.[2][8]
Skin Irritation May cause skin irritation upon contact.[3] Prolonged or repeated exposure should be avoided.
Eye Irritation May cause serious eye irritation.[3] Appropriate eye protection should be worn at all times when handling this compound.
Carcinogenicity Some related nitroquinoline compounds are considered potential carcinogens.[4] Handle with appropriate containment measures to minimize exposure.
Environmental Hazards While some related compounds are not known to be hazardous to the environment, it is best practice to prevent release into the environment.[2] Do not dispose of this chemical down the drain.[1][4]

Experimental Protocols for Disposal

The following protocols outline the step-by-step procedures for the safe disposal of this compound waste. These procedures are based on general guidelines for handling halogenated and nitrated organic compounds.[9][10][11][12]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including residual this compound powder and contaminated items (e.g., weigh boats, spatulas, and contaminated PPE like gloves), in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.[13]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, designated hazardous waste container for halogenated organic liquids.[1][10][11][12]

    • Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[12][14]

    • Ensure the liquid waste container is properly sealed to prevent evaporation and is stored in secondary containment.[14]

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[9]

    • After rinsing, the container can be disposed of according to your institution's procedures for decontaminated glassware or plastic.

2. Spill Management:

  • Small Spills:

    • For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[1]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[1] All cleaning materials should be disposed of as hazardous waste.

  • Large Spills:

    • In the event of a large spill, evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team for cleanup.[1]

3. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's EHS program.[1]

  • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved protocol.

  • Store waste containers in a designated, well-ventilated, and secure area while awaiting pickup for disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate decon_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->decon_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 4-Chloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-5-nitroquinoline

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of data from related chloro-nitro aromatic compounds and general laboratory safety practices.

Hazard Identification and Personal Protective Equipment

This compound should be handled as a hazardous substance. Based on structurally similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed or absorbed through the skin.[1][2][3][4][5] A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before use and change them immediately upon contamination.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[6]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[6][7]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Engineering Controls:
  • All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area should be clean and organized.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust.[8] Avoid actions that could generate dust.[8] Use a spatula for transfers.

  • During the Experiment: Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory.[1]

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Management:
  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[8]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.[8]

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.[8]

  • Labeling: All waste containers must be labeled with the full chemical name and the words "Hazardous Waste".[8]

  • Disposal Route: Dispose of all hazardous waste through your institution's environmental health and safety program. Do not dispose of this chemical down the drain or in regular trash.[8]

Quantitative Data

The following table summarizes key physical and chemical properties of a related compound, 4-Chloroquinoline, to provide an estimate of the expected properties for this compound.

Table 2: Physical and Chemical Properties of 4-Chloroquinoline

PropertyValue
Melting Point/Range 29 - 32 °C / 84.2 - 89.6 °F
Boiling Point/Range 260 - 261 °C / 500 - 501.8 °F
Appearance Solid
Vapor Pressure <0.1 mbar @ 20 °C
Vapor Density 4.45

Source:[7][10]

Visualizations

The following diagrams illustrate the workflow for safe handling and the hierarchy of controls for managing chemical hazards.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep Assess Hazards & Review SDS ppe_check Inspect and Don Appropriate PPE prep->ppe_check env_check Verify Engineering Controls (Fume Hood, Eyewash) ppe_check->env_check weigh Weighing and Transfer in Fume Hood env_check->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Segregate and Collect Hazardous Waste experiment->waste_collection ppe_doff Doff PPE Correctly decontaminate->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash waste_storage Store Waste in Labeled, Sealed Containers waste_collection->waste_storage waste_disposal Dispose via Institutional EHS Program waste_storage->waste_disposal

Caption: Workflow for the safe handling of this compound.

HierarchyOfControls elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls substitution->engineering administrative Administrative Controls engineering->administrative ppe Personal Protective Equipment administrative->ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.